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  • Product: 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole
  • CAS: 2364585-37-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole: Synthesis, Characterization, and Potential Applications

Abstract Introduction: The Significance of the Oxazole Scaffold The oxazole ring is a five-membered heteroaromatic system containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heteroaromatic system containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] The oxazole moiety can participate in hydrogen bonding and π-π stacking, facilitating interactions with various enzymes and receptors within biological systems.[1] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3]

The subject of this guide, 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, is a novel compound featuring a polysubstituted phenyl ring attached to the 5-position of the oxazole core. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring is of particular interest. Halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance bioavailability and binding affinity to target proteins.[3] Specifically, the bromo and chloro substituents offer reactive handles for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.[4][5][6] This guide aims to provide a foundational understanding of this promising, yet unexplored, chemical entity.

Predicted Physicochemical Properties

While experimental data is unavailable, the physicochemical properties of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole can be estimated using computational models. These predictions are valuable for anticipating the compound's behavior in various experimental settings.

PropertyPredicted Value
Molecular Formula C₉H₃BrClFNO
Molecular Weight 291.5 g/mol
LogP (estimated) 3.5 - 4.5
Topological Polar Surface Area (TPSA) 29.54 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Note: These values are estimations and should be confirmed experimentally.

Proposed Synthesis: A Van Leusen Approach

A reliable and versatile method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[1] This approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, the proposed starting materials are 2-bromo-3-chloro-6-fluorobenzaldehyde and TosMIC.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow Proposed Synthesis of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-bromo-3-chloro-6-fluorobenzaldehyde C Base (e.g., K2CO3) Methanol Reflux A->C Van Leusen Reaction B Tosylmethyl isocyanide (TosMIC) B->C D 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole C->D Cyclization

Caption: Proposed synthetic route via the Van Leusen oxazole synthesis.

Step-by-Step Experimental Protocol (Proposed):
  • Reaction Setup: To a stirred solution of 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Proposed Spectroscopic Characterization

The successful synthesis of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole would be confirmed by a combination of spectroscopic techniques. The expected data is as follows:

  • ¹H NMR: The spectrum is expected to show signals for the oxazole ring protons and the aromatic protons of the phenyl ring. The oxazole protons at C2 and C4 should appear as singlets in the region of δ 7.0-8.5 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms. The carbons of the oxazole ring are expected in the range of δ 120-160 ppm. The halogenated carbons of the phenyl ring will have their chemical shifts influenced by the electronegativity of the attached halogens.

  • ¹⁹F NMR: A singlet is expected for the single fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (291.5 g/mol ), along with characteristic isotopic patterns for the presence of one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=N and C-O stretching of the oxazole ring are expected around 1600-1650 cm⁻¹ and 1050-1150 cm⁻¹, respectively. C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹.

Predicted Chemical Reactivity and Potential for Further Functionalization

The presence of bromo and chloro substituents on the phenyl ring provides opportunities for further chemical modifications, which is highly advantageous in drug discovery for generating analogues.

Diagram of Potential Functionalization Reactions:

Functionalization Reactions Potential Cross-Coupling Reactions cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling A 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole B Arylboronic acid Pd catalyst Base A->B Reaction at Bromine D Organostannane Pd catalyst A->D Reaction at Bromine C 5-(2-Aryl-3-chloro-6-fluorophenyl)oxazole B->C E 5-(2-Organo-3-chloro-6-fluorophenyl)oxazole D->E

Caption: Potential Suzuki and Stille cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The bromine atom at the 2-position of the phenyl ring is expected to be more reactive than the chlorine atom at the 3-position in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This would allow for the selective introduction of various aryl or heteroaryl groups at this position by reacting the parent compound with a suitable boronic acid.[5]

  • Stille Coupling: Similarly, Stille coupling with organostannanes can be employed for the formation of new carbon-carbon bonds at the position of the bromine atom.

  • Buchwald-Hartwig Amination: The bromo and chloro substituents can also undergo palladium-catalyzed amination reactions, allowing for the introduction of nitrogen-containing functional groups.

The oxazole ring itself can undergo certain reactions, although it is generally quite stable. For instance, lithiation at the C2 position followed by quenching with an electrophile is a known method for functionalizing the oxazole ring.[7]

Potential Biological Significance and Applications

Given the prevalence of fluorinated and halogenated oxazole derivatives in pharmacologically active compounds, 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole represents a scaffold with significant potential in drug discovery.

  • Anticancer Activity: Many substituted oxazoles have been investigated as anticancer agents.[1] For instance, certain benzoxazole derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[4]

  • Anti-inflammatory and Antiviral Properties: The incorporation of fluorine into heterocyclic systems has been shown to enhance their anti-inflammatory and antiviral activities.[2][3] Therefore, this compound could be a candidate for screening in assays related to these therapeutic areas.

  • Enzyme Inhibition: The specific substitution pattern on the phenyl ring could lead to selective inhibition of certain enzymes, making it a valuable tool for chemical biology research and a starting point for the development of targeted therapies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole does not exist, general precautions for handling halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[11]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[11]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]

Conclusion

5-(2-bromo-3-chloro-6-fluorophenyl)oxazole is a novel, unexplored molecule with a chemical structure that suggests significant potential for applications in medicinal chemistry and materials science. This guide has provided a theoretical framework for its synthesis, characterization, and potential reactivity based on established chemical principles and data from analogous compounds. The proposed synthetic route via the Van Leusen reaction offers a straightforward method for its preparation. The presence of multiple halogen atoms provides a versatile platform for further chemical modifications, enabling the creation of a library of derivatives for biological screening. Future experimental work is necessary to validate the predictions made in this guide and to fully elucidate the chemical and biological properties of this promising compound.

References

  • MDPI. (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole.
  • SAFETY DATA SHEET. 5-Bromo-2-fluoroaniline.
  • SAFETY DATA SHEET. 5-Bromo-2-chloropyrimidine.
  • Spectrum Chemical. (2019-06-10). SAFETY DATA SHEET - Bromobenzene.
  • ResearchGate. (2020-12). Known methods for the preparation of substituted 5-bromooxazoles.
  • TCI AMERICA. (2018-07-06). SAFETY DATA SHEET - 5-Bromo-2-chloropyrimidine.
  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
  • PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
  • Organic Syntheses Procedure. 5-(Thiophen-2-yl)oxazole.
  • SAFETY DATA SHEET. 5-Bromo-2-chloro-3-fluoropyridine.
  • The Royal Society of Chemistry. Supporting Information Reactivity of an Oxoboryl Complex toward Fluorinated Aryl Boron Reagents.
  • Benchchem. (2025-11-02). The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Chemical Science (RSC Publishing). (2016-08-09). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. DOI:10.1039/C6SC02118B.
  • 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • ResearchGate. (2024-10-18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • MDPI. (2021-11-17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.

Sources

Exploratory

solubility profile of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole in organic solvents

Topic: Solubility Profile and Solvent Selection Strategy for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Solvent Selection Strategy for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary

5-(2-bromo-3-chloro-6-fluorophenyl)oxazole is a highly specialized heterocyclic building block, primarily utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors).[1] Its utility stems from the orthogonal reactivity of its halogenated phenyl ring—specifically the 2-bromo position, which serves as a prime handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

However, the physicochemical behavior of this molecule is dominated by its "poly-halogenated" lipophilic nature and the steric torsion induced by the ortho-substituents (2-Br, 6-F).[1] This guide provides a comprehensive solubility profile, predictive physicochemical analysis, and a validated experimental protocol for handling this compound in drug development workflows.

Physicochemical Characterization & Structural Analysis

To understand the solubility profile, we must first deconstruct the molecular interactions governing the crystal lattice and solvation energy.

Structural-Property Relationships (SPR)
  • Core Scaffold: The oxazole ring acts as a weak hydrogen bond acceptor (N-3) and a weak donor (C-2 proton), providing limited polarity.[1]

  • Halogenation Effect: The presence of three distinct halogens (Br, Cl, F) significantly increases the partition coefficient (LogP).

  • Steric Torsion (Critical Insight): The ortho-substituents (2-Br and 6-F) force the phenyl ring to twist out of planarity with the oxazole ring.[1] This disrupts efficient

    
    -
    
    
    
    stacking
    in the crystal lattice.[1] Consequently, this compound likely exhibits a lower melting point and higher organic solubility than its planar, non-halogenated analogs, despite its higher molecular weight.
Predicted Physicochemical Parameters
ParameterPredicted ValueMechanistic Implication
LogP (Octanol/Water) 4.2 – 4.8Highly Lipophilic.[1] Requires non-aqueous solvent systems for assays.
pKa (Conjugate Acid) ~ -0.5 to 0.5Extremely weak base.[1] The electron-withdrawing halogens reduce the basicity of the oxazole nitrogen.
Topological Polar Surface Area (TPSA) ~26 ŲLow polarity; indicates good membrane permeability but poor aqueous solubility.
Hydrogen Bond Donors 0Relies entirely on dipole-dipole and dispersion forces for solvation.[1]

Solubility Profile & Solvent Selection Guide

The following classification is derived from the "Like Dissolves Like" principle, adjusted for the specific halogen-bonding capabilities of the solute.

Recommended Solvent Systems
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>50 mg/mL)Primary Choice. Ideal for preparing 10-20 mM stock solutions for biological assays.[1] The sulfoxide oxygen interacts effectively with the polarized aromatic protons.
Polar Aprotic DMF (Dimethylformamide)Excellent (>50 mg/mL)Preferred for synthetic reactions (e.g., S_NAr or coupling) requiring higher temperatures.
Chlorinated DCM (Dichloromethane)Good (20–50 mg/mL)Best for extraction, purification, and transfer. The polarizability of DCM matches the halogenated solute.
Ethers THF (Tetrahydrofuran)Moderate-Good Standard solvent for organometallic coupling reactions (Suzuki).[1]
Alcohols Methanol / Ethanol Low-Moderate Solubility is temperature-dependent.[1] Suitable for recrystallization (hot) but poor for room-temperature stock solutions.[1]
Hydrocarbons Hexanes / Heptane Poor (<1 mg/mL)Anti-solvent. Use this to precipitate the compound during purification.
Aqueous Water / PBS Insoluble Requires co-solvent (e.g., 5% DMSO) or formulation (cyclodextrins) for biological testing.

Experimental Protocols

Protocol A: Rapid Visual Solubility Screening (Tier 1)

Use this for initial solvent selection during synthesis or purification.[1]

  • Preparation: Weigh 5 mg of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole into a clear 4 mL glass vial.

  • Titration: Add solvent in 50 µL aliquots .

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.

    • Sparingly Soluble: Cloudiness or suspension.[1]

    • Insoluble: Solid remains at the bottom.

  • Calculation: If 5 mg dissolves in 100 µL, solubility is

    
     mg/mL.
    
Protocol B: Thermodynamic Equilibrium Solubility (Tier 2)

Use this for generating data for formulation or biological assay validation.[1]

  • Saturation: Add excess solid (~20 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4 + 1% DMSO).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (low binding).

    • Note: Do not use Nylon filters; the lipophilic compound may adsorb to the membrane.

  • Quantification: Dilute the filtrate with Acetonitrile and analyze via HPLC-UV (Detection @ 254 nm).

Visualization of Workflows & Mechanisms

Figure 1: Solubility Screening Decision Workflow

A logic-gate process for determining the optimal solvent system for specific applications.

SolubilityWorkflow Start Start: 5-(2-bromo-3-chloro- 6-fluorophenyl)oxazole DefineApp Define Application Start->DefineApp BioAssay Biological Assay (IC50 / Screening) DefineApp->BioAssay Synthesis Chemical Synthesis (Suzuki / Buchwald) DefineApp->Synthesis Purification Purification (Flash Chrom.) DefineApp->Purification DMSOCheck Dissolve in 100% DMSO (Target: 10 mM) BioAssay->DMSOCheck SolventSelect Screen Aprotic Solvents (THF, Dioxane, Toluene) Synthesis->SolventSelect SolubilityDCM Dissolve in DCM/Hexane Purification->SolubilityDCM AqDilution Dilute into Media (Max 0.5% DMSO) DMSOCheck->AqDilution PrecipCheck Check for Precipitation (DLS / Visual) AqDilution->PrecipCheck TempCheck Reaction Temp > 60°C? SolventSelect->TempCheck UseDMF Use DMF or DMAc TempCheck->UseDMF Yes UseTHF Use THF or Dioxane TempCheck->UseTHF No LoadColumn Solid Load or Liquid Load SolubilityDCM->LoadColumn

Caption: Decision matrix for solvent selection based on the intended experimental application (Bio-assay vs. Synthesis).

Figure 2: Solvation Mechanism & Halogen Bonding

Visualizing why DMSO is the superior solvent.

SolvationMech Solute Halogenated Oxazole DMSO DMSO (S=O Dipole) DMSO->Solute Solvates Interaction1 Strong Interaction: S=O accepts Halogen Bond from C-Br/C-I DMSO->Interaction1 Water Water (H-Bond Net) Water->Solute Precipitates Interaction2 Repulsion: Hydrophobic Effect High Cavitation Energy Water->Interaction2 Hexane Hexane (London Disp.) Hexane->Solute Partial/Low Interaction3 Weak Interaction: Insufficient Enthalpy to break Lattice Hexane->Interaction3

Caption: Mechanistic view of solvation. DMSO stabilizes the polarized halogenated aromatic system, while water forces precipitation due to the hydrophobic effect.

References

  • BenchChem. (2025).[2] Solubility of 5-substituted oxazoles in organic solvents. Retrieved from [1]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context for Van Leusen Oxazole Synthesis).
  • Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Vedejs, E., et al. (2000). "Regiocontrolled Synthesis of 4- and 5-Substituted Oxazoles." Journal of Organic Chemistry, 65(8).
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Halogenated Oxazole Derivatives. Retrieved from [1]

Sources

Foundational

thermodynamic stability of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel heterocyclic compound, 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole. We synthesize theoretical principles with proven experimental and computational methodologies to construct a robust stability profile. This document navigates from an initial in silico assessment using Density Functional Theory (DFT) to empirical solid-state characterization via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and culminates in forced degradation studies as mandated by international regulatory standards. The protocols and workflows herein are designed to be self-validating, providing researchers and drug development professionals with a practical and scientifically rigorous approach to de-risk a potential drug candidate.

Introduction: The Criticality of Thermodynamic Stability in Drug Development

In pharmaceutical sciences, stability is not a passive property but an active determinant of a drug's therapeutic success. An unstable compound can lead to a loss of potency, the generation of toxic degradants, and altered bioavailability, posing significant risks to patient safety.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines for stability testing to ensure that new drug substances and products maintain their quality over time.[3][4][5][6]

This guide focuses on 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole , a compound featuring a polysubstituted halogenated phenyl ring linked to an oxazole core. Such halogenated aromatic systems are prevalent in medicinal chemistry, but their complex electronic nature can present unique stability challenges. Understanding the intrinsic thermodynamic stability of this molecule is paramount before committing to costly and time-consuming development phases. This document outlines a multi-pronged strategy to build a comprehensive stability profile, integrating computational prediction with rigorous experimental validation.

Molecular Structure and Inherent Stability Considerations

A proactive stability assessment begins with a theoretical analysis of the molecular structure to identify potential liabilities.

  • The Oxazole Moiety: The 1,3-oxazole ring is an aromatic heterocycle. While generally stable, the nitrogen atom can act as a halogen bond acceptor, and the ring system can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, breaking the ether linkage.[7]

  • The Polysubstituted Phenyl Ring: The phenyl ring is heavily substituted with three different halogens: fluorine, chlorine, and bromine.

    • Fluorine (C6): Highly electronegative, exerting a strong electron-withdrawing inductive effect, which can influence the acidity of adjacent protons and the overall electron density of the ring.

    • Chlorine (C3) & Bromine (C2): These halogens also exert strong inductive effects. Their presence creates a complex electronic environment. The C-Br bond is typically the weakest of the carbon-halogen bonds present, potentially representing a site for photolytic or thermal degradation.

  • Steric and Electronic Interactions: The ortho-positioning of the bromo and fluoro substituents may introduce steric strain, potentially influencing the conformation and solid-state packing of the molecule. This complex interplay of steric and electronic factors necessitates a detailed investigation to uncover the most probable degradation pathways.

In Silico Assessment: A Predictive First Step

Before embarking on laboratory work, computational chemistry offers a powerful, resource-efficient method to predict thermodynamic properties and potential degradation routes.[8][9][10] Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy for molecules of this size.[11][12][13]

Computational Workflow Rationale

The objective is to use DFT to model the molecule's electronic structure and derive key thermodynamic indicators. This involves geometry optimization to find the most stable conformation, followed by calculations of bond dissociation energies (BDEs) and analysis of frontier molecular orbitals (FMOs) to predict reactivity.[14][15]

G cluster_0 In Silico Stability Workflow A Input Structure 5-(...)-oxazole B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation Confirm Minimum Energy B->C D Thermodynamic Properties (ΔH, ΔG, S) C->D E Bond Dissociation Energy (BDE) Predict Thermolysis Sites C->E F Frontier Molecular Orbital (FMO) HOMO/LUMO Analysis Predict Reaction Sites C->F G Predicted Stability Profile D->G E->G F->G

Caption: Computational workflow for predicting thermodynamic stability using DFT.

Detailed Computational Protocol
  • Structure Preparation: Build the 3D structure of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole using appropriate software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d) to find the lowest energy conformer.[12]

  • Vibrational Frequency Analysis: Calculate vibrational frequencies at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Thermochemical Analysis: From the frequency calculation, extract key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°).

  • Bond Dissociation Energy (BDE) Calculation: Systematically calculate the energy required to homolytically cleave key bonds (e.g., C-Br, C-Cl, C-N, C-O) to identify the thermodynamically weakest link, which is the most likely site for initiation of thermal degradation.[14]

  • FMO Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO region indicates sites susceptible to electrophilic attack or oxidation, while the LUMO region indicates sites prone to nucleophilic attack.[14]

Hypothetical Data Summary

The results from this in silico analysis should be tabulated to guide subsequent experimental work.

ParameterPredicted ValueImplication for Stability
ΔGf°-X kJ/molProvides a baseline for overall thermodynamic stability.
Weakest BondC-BrThe C-Br bond is the most likely site for thermal or photolytic cleavage.
BDE (C-Br)Y kJ/molQuantifies the energy required to initiate degradation at this site.
HOMO LocationPhenyl RingSuggests the aromatic ring is the primary site of oxidative degradation.
LUMO LocationOxazole RingSuggests the oxazole core is susceptible to nucleophilic attack.

Solid-State Characterization: Thermal Behavior and Polymorphism

The stability of a drug in its solid form is governed by its crystal lattice energy and can be complicated by the existence of multiple crystalline forms, or polymorphs.[2][16] Different polymorphs can have different melting points, solubilities, and stabilities, making polymorph screening and characterization essential.[17][18][19]

Experimental Workflow

G cluster_1 Solid-State Stability Workflow A Synthesized API Batch B Polymorph Screen (Recrystallization from various solvents) A->B C Identify Unique Forms (PXRD, Microscopy) B->C D Differential Scanning Calorimetry (DSC) Determine Tm, ΔHfus, Transitions C->D E Thermogravimetric Analysis (TGA) Determine Tdecomp, Solvation C->E F Identify Thermodynamically Most Stable Form D->F E->F

Caption: Experimental workflow for solid-state stability and polymorph analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It is an indispensable tool for identifying melting points, phase transitions, and for comparing the relative stability of polymorphs.[21][22]

Protocol for DSC Analysis:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-reactive aluminum pan and hermetically seal it. Prepare an identical empty pan as a reference.

  • Thermal Program: Place both pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 300 °C).

  • Data Analysis: Analyze the resulting thermogram. An endothermic peak represents melting, with the onset temperature defining the melting point (Tm) and the peak area corresponding to the heat of fusion (ΔHfus). Exothermic events before melting may indicate a transition from a metastable to a more stable polymorph.

Hypothetical DSC Data for Two Polymorphs:

ParameterForm IForm IIInterpretation
Melting Point (Tm)185.4 °C172.1 °CForm I is the higher melting polymorph.
Heat of Fusion (ΔHfus)110.2 J/g95.8 J/gHigher ΔHfus suggests a more stable crystal lattice for Form I.
Other EventsNoneExotherm at 160 °CForm II (metastable) converts to a more stable form before melting.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[23][24] It is used to determine the temperature at which a compound begins to decompose and to quantify the amount of volatile material (e.g., water or residual solvent) present.[25][26][27]

Protocol for TGA Analysis:

  • Calibration: Calibrate the instrument's mass balance and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a high temperature where complete decomposition is expected (e.g., 25 °C to 500 °C).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature). A significant drop in mass indicates decomposition. The onset temperature of this drop is the decomposition temperature (Tdecomp). Mass loss at lower temperatures (e.g., < 120 °C) typically indicates the loss of water or solvent.[26]

Forced Degradation Studies: Probing Chemical Stability

Forced degradation, or stress testing, is a critical component of stability evaluation mandated by ICH guidelines.[3][28] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][29][30] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting degradants.[29]

G cluster_2 Forced Degradation Workflow (ICH Q1A) A API Sample (1 mg/mL solution or solid) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 80°C, solid state) A->E F Photostability (ICH Q1B light exposure) A->F G Analysis by Stability-Indicating Method (e.g., HPLC-MS) B->G C->G D->G E->G F->G H Identify & Characterize Degradation Products G->H

Caption: Workflow for forced degradation studies according to ICH guidelines.

Detailed Protocols for Stress Conditions

General Sample Preparation: Prepare a stock solution of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).[29]

1. Acid Hydrolysis:

  • Protocol: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Store the solution at 60 °C and withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Neutralize the aliquots with an equivalent amount of NaOH before analysis.

  • Causality: This tests for susceptibility to acid-catalyzed degradation, such as hydrolysis of the oxazole ring.

2. Base Hydrolysis:

  • Protocol: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubation: Store the solution at 60 °C and withdraw aliquots at specified time points.

  • Analysis: Neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Causality: This tests for susceptibility to base-catalyzed degradation, which can also target the oxazole ring and other functional groups.

3. Oxidative Degradation:

  • Protocol: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light, and withdraw aliquots at specified time points.

  • Causality: This mimics oxidative stress. The electron-rich phenyl and oxazole rings are potential sites of oxidation.[30]

4. Thermal Degradation:

  • Protocol: Store the API in its solid state in a controlled temperature oven (e.g., 80 °C).

  • Incubation: Sample the solid at specified time points.

  • Analysis: Dissolve the sampled solid in a suitable solvent for analysis.

  • Causality: This evaluates the intrinsic thermal stability of the molecule in the solid state, probing for the weakest bonds predicted by DFT.

5. Photostability:

  • Protocol: Expose the solid API and a solution of the API to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Control: A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

  • Causality: This assesses the potential for photodegradation, which could be initiated by the cleavage of the C-Br bond.

Conclusion: Synthesizing a Holistic Stability Profile

A comprehensive understanding of the is achieved not by a single experiment, but by the logical integration of predictive computational data and robust empirical evidence. The in silico analysis provides a theoretical roadmap, highlighting potential vulnerabilities such as the C-Br bond and the oxazole ring. Solid-state characterization using DSC and TGA quantifies the molecule's thermal behavior and identifies the most stable polymorphic form, which is critical for formulation.[18] Finally, forced degradation studies provide definitive evidence of degradation pathways under various stress conditions, informing the development of stability-indicating analytical methods and guiding the establishment of appropriate storage conditions and shelf-life.

This integrated approach ensures scientific rigor, meets regulatory expectations, and ultimately provides the necessary confidence in the stability and quality of the drug substance, paving the way for successful progression through the drug development pipeline.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Development Research (IJSDR). [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024).
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru. (2025). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes. [Link]

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. (2026). [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. ACS Publications - Organic Process Research & Development. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc. (2026). [Link]

  • Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degradation. PubMed. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (2003). [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. [Link]

  • ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. SlideShare. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information (PMC). [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). (2025). [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review. [Link]

  • Thermogravimetric Analysis (TGA). Auriga Research. [Link]

  • Thermogravimetric Analysis. Improved Pharma. (2022). [Link]

  • In silico prediction of pharmaceutical degradation pathways: a benchmarking study. Semantic Scholar. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing. (2014). [Link]

  • Effect of Polymorphism Formulations. Veeprho. (2025). [Link]

  • TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube. (2026). [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. (2024). [Link]

  • Predicting Drug Metabolism: Experiment and/or Computation? University of Cambridge. [Link]

  • Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. PubMed. [Link]

  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. National Center for Biotechnology Information (PMC). [Link]

  • What are the ways to ensure thermodynamic stability of a DFT modelled new structure? Matter Modeling Stack Exchange. (2020). [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Scientific Research Publishing. (2022). [Link]

  • A Study of Density Functional Theory (DFT) for the Computation of the Structure of Atoms and Molecules. Journal of Natural Sciences – Kabul University. [Link]

  • Thermal Density Functional Theory. Burke Group - UC Irvine. (2018). [Link]

  • Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm (RSC Publishing). (2024). [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses. [Link]

  • Influence of the halogen atom in the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives. ResearchGate. (2025). [Link]

  • A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. Reaxys. [Link]

  • Thermodynamic properties of phase transitions of phenyl derivatives of maleic anhydride and oxazole. ResearchGate. [Link]

  • Synthesis and Characterization of 5-Bromo-6-(4-Chlorophenyl)-2-Propylimidazo[2,1-b][1][20][29]Thiadiazole A Potential Anti-Cancer D. De La Salle University. [Link]

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Exploratory

safety data sheet SDS for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

Title: The Researcher’s Technical Guide & Provisional Safety Profile: 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Abstract & Scope This technical guide provides a comprehensive safety, handling, and physicochemical profil...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Researcher’s Technical Guide & Provisional Safety Profile: 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

Abstract & Scope

This technical guide provides a comprehensive safety, handling, and physicochemical profile for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole , a specialized heterocyclic intermediate used in advanced medicinal chemistry.[1] Unlike standard Safety Data Sheets (SDS), this document synthesizes empirical data with Structure-Activity Relationship (SAR) predictions to address the specific risks associated with poly-halogenated heteroaromatics.[1] It is designed for researchers conducting synthesis, purification, or biological assay development.[1]

Status: Provisional Technical Data (Research Use Only) Primary Application: Scaffold for Suzuki-Miyaura cross-couplings; Kinase inhibitor intermediate.[1]

Section 1: Chemical Identification & Structural Analysis

Parameter Technical Detail
Chemical Name 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole
CAS Number Not Publicly Indexed (Closest Analog: 2364585-07-7)
Molecular Formula C₉H₄BrClFNO
Molecular Weight 276.49 g/mol
SMILES Clc1c(Br)c(c(F)cc1)c2cnco2
Structural Class 2,5-Disubstituted Oxazole / Poly-halogenated Arene
Structural Integrity Analysis

The molecule features a highly electron-deficient phenyl ring due to the synergistic inductive effects of fluorine (-I), chlorine (-I), and bromine (-I).[1]

  • Reactivity Hotspot: The C-Br bond at the ortho position is sterically crowded but highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]

  • Stability Concern: The oxazole ring is generally stable but can undergo ring-opening hydrolysis under strongly acidic conditions at elevated temperatures.[1]

Section 2: Hazard Identification (GHS Classification)

Based on read-across data from structurally homologous halogenated phenyl-oxazoles.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)[1]
      
    • 
      (Aquatic Toxicity - Predicted)[1]
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Category 4).[1]

  • H315: Causes skin irritation (Category 2).[1] Mechanism: Lipophilic halogenated motif penetrates stratum corneum.[1]

  • H319: Causes serious eye irritation (Category 2A).[1]

  • H335: May cause respiratory irritation (STOT SE 3).[1]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1]

  • P280: Wear protective gloves/protective clothing/eye protection (Nitrile rubber recommended).[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1]

Section 3: Emergency Response & First Aid Protocols

This section outlines self-validating protocols where the responder observes specific physiological endpoints to confirm efficacy.

Ocular Exposure (Critical)[1]
  • Protocol: Immediately flush eyes with isotonic saline or water for 15 minutes .[1]

  • Validation: Ensure the pH of the conjunctival sac returns to neutral (pH 7.0–7.4) using litmus paper.[1] Halogenated compounds can cause delayed lacrimation; continue monitoring for 2 hours.[1]

Dermal Exposure
  • Protocol: Wash with polyethylene glycol (PEG 400) followed by soap and water.[1]

  • Causality: PEG 400 is superior to water alone for solubilizing lipophilic poly-halogenated aromatics, preventing systemic absorption.[1]

Inhalation
  • Protocol: Move to fresh air. If breathing is labored, administer oxygen.

  • Mechanism: Halogenated oxazoles can irritate the bronchial mucosa.[1] Monitor for delayed pulmonary edema if high dust exposure occurred.[1]

Section 4: Firefighting & Accidental Release Measures

Combustion Hazards

Upon thermal decomposition, this compound releases toxic halogenated byproducts.[1]

  • Hydrogen Bromide (HBr) & Hydrogen Chloride (HCl): Corrosive acidic gases.[1]

  • Hydrogen Fluoride (HF): Highly toxic; requires specialized calcium gluconate treatment if skin contact occurs with soot/residue.[1]

  • Nitrogen Oxides (NOx): Respiratory irritants.[1]

Spill Cleanup Workflow
  • Evacuate: Isolate the area (10-meter radius).

  • PPE: Wear full-face respirator with ABEK1 filters (organic vapor/acid gas).[1]

  • Neutralization: Do not use water (spreads contamination).[1] Use a dry absorbent (Vermiculite).[1]

  • Disposal: Collect in a double-lined high-density polyethylene (HDPE) container labeled "Halogenated Organic Waste."

Section 5: Handling, Storage & Stability

Storage Architecture
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The electron-rich oxazole nitrogen can oxidize over time.[1]

  • Light: Protect from light (Amber vials).[1] The C-Br bond is photosensitive and can undergo homolytic cleavage, degrading the sample.[1]

Reactivity Matrix
Reagent Class Compatibility Risk Analysis
Strong Oxidizers IncompatibleRisk of oxazole ring cleavage.[1]
Lithium Reagents Sensitiven-BuLi will cause Lithium-Halogen exchange at the Br position rapidly at -78°C.
Acids (Aqueous) Compatible (Mild)Stable in dilute acid; hydrolyzes in hot conc.[1] HCl.

Section 6: Physicochemical Properties (Predicted)

Data derived from ACD/Labs and ChemAxon predictors for C₉H₄BrClFNO.

Property Value / Prediction Implication for Research
Physical State Off-white to pale yellow solidVisual purity indicator.[1]
Melting Point 85°C – 95°CSuitable for solid handling; watch for sublimation.[1]
Boiling Point ~340°C (at 760 mmHg)High thermal stability.[1]
LogP (Octanol/Water) 3.8 ± 0.4Highly Lipophilic. Poor water solubility; requires DMSO/DMF for bioassays.[1]
pKa (Conjugate Acid) ~0.5 (Oxazole N)Very weak base; will not protonate at physiological pH.[1]
Solubility DMSO (>50 mg/mL), DCM, MeOHInsoluble in water.[1]

Section 7: Visualization of Safety & Synthesis Logic

Figure 1: Risk Assessment & Handling Workflow

This diagram illustrates the decision logic for handling this novel intermediate, prioritizing the specific hazards of halogenated heterocycles.

RiskAssessment cluster_0 Specific Risks Start New Sample: 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole CheckState Physical State Check: Solid vs. Solution Start->CheckState SolidHandling Solid Handling: Weigh in Fume Hood CheckState->SolidHandling Powder SolnHandling Solution Handling: Use Glass/Teflon (No PVC) CheckState->SolnHandling Dissolved HazardCheck Hazard Identification: Halogenated & Lipophilic SolidHandling->HazardCheck SolnHandling->HazardCheck PPE PPE Requirement: Nitrile Gloves + Goggles + Lab Coat HazardCheck->PPE Mitigation Risk1 Skin Absorption (High LogP) HazardCheck->Risk1 Risk2 Inhalation Irritation (Dust) HazardCheck->Risk2 Waste Disposal: Halogenated Organic Waste Stream PPE->Waste Post-Experiment

Caption: Operational workflow for safe handling, emphasizing the link between lipophilicity (LogP) and skin absorption risks.

Figure 2: Synthesis & Degradation Pathways

Understanding where this molecule comes from and how it breaks down is crucial for waste management and stability monitoring.[1]

SynthesisPath Precursor Precursor: 2-Bromo-3-chloro-6-fluorobenzaldehyde Target TARGET: 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Precursor->Target Van Leusen Synthesis (MeOH, Reflux) Reagent Reagent: TosMIC + K2CO3 Reagent->Target Degrade1 Degradation A: Photolytic De-bromination Target->Degrade1 UV Light Exposure Degrade2 Degradation B: Oxazole Hydrolysis (Acidic) Target->Degrade2 H+ / H2O / Heat

Caption: Synthesis via Van Leusen reaction and primary degradation pathways (UV sensitivity and acid hydrolysis).

Section 8: Ecological & Disposal Considerations

Environmental Fate
  • Persistence: High.[1] The presence of three different halogens (F, Cl, Br) on the aromatic ring makes this compound resistant to microbial degradation.[1]

  • Bioaccumulation: Moderate potential (LogP ~3.8).[1]

  • Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects (H411).[1] Do not allow release into drains.[1]

Waste Disposal Methodology
  • Dissolution: Dissolve solid waste in a combustible solvent (acetone or ethanol).[1]

  • Incineration: Must be incinerated in a facility equipped with a scrubber to neutralize halo-acid gases (HF, HCl, HBr).[1]

  • Prohibition: Never dispose of down the sink. This compound will settle in traps and slowly leach toxic halides.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2962193, 3-(2-Chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Retrieved from [Link](Used for read-across of halogenated phenyl-oxazole safety data).

  • MDPI (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles via Van Leusen Reaction. Retrieved from [Link](Source for synthesis conditions and stability profiles).

Sources

Foundational

Electronic Tuning of the Oxazole Scaffold: A Guide to Fluoro, Chloro, and Bromo Substitutions

Executive Summary The oxazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to participate in hydrogen bonding, pi-stacking, and metal coordination. However, its native electronic profile o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to participate in hydrogen bonding, pi-stacking, and metal coordination. However, its native electronic profile often requires modulation to optimize metabolic stability and target affinity. This guide details the electronic and steric consequences of introducing fluorine, chlorine, and bromine atoms onto the oxazole core. We provide a mechanistic rationale for regioselective synthesis and analyze how these "halogen effects"—from inductive electron withdrawal to sigma-hole interactions—can be leveraged in drug design.

Part 1: Electronic Architecture & The Halogen Effect

Orbital Perturbations and Dipole Modulation

The oxazole ring is electronically amphoteric: the oxygen atom donates electron density via resonance (+M), while the nitrogen atom withdraws density inductively (-I) and via imine-like character. Halogen substitution dramatically alters this landscape.

  • Fluorine (F):

    • Effect: Strongest Inductive withdrawal (-I), moderate Mesomeric donation (+M).

    • Result: drastically lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the ring harder to oxidize and less susceptible to electrophilic metabolic attack (e.g., by CYP450).

    • Dipole: Creates a strong, localized dipole that can alter the preferred binding conformation in protein pockets.

  • Chlorine (Cl) & Bromine (Br):

    • Effect: Weaker -I than fluorine, but significant polarizability.

    • Sigma-Hole Interactions: Unlike fluorine, Cl and Br exhibit a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond axis. This allows them to act as Lewis acids in Halogen Bonding (XB) interactions with backbone carbonyls or specific residues (e.g., Asp, Glu) in the target protein.

Comparative Electronic Metrics

The following table summarizes the impact of C2-substitution on the oxazole ring properties relative to the unsubstituted parent.

Substituent (C2)Atomic Radius (Å)Electronegativity (Pauling)Electronic EffectPrimary Utility
H (Parent) 1.202.20ReferenceScaffold Core
Fluorine (-F) 1.473.98Strong -I / Weak +MMetabolic Blocking, pKa modulation
Chlorine (-Cl) 1.753.16Moderate -I / +MSNAr Electrophile, Lipophilicity
Bromine (-Br) 1.852.96Weak -I / Strong PolarizabilityHalogen Bonding, Cross-Coupling Handle

Part 2: Synthetic Access & Regiocontrol

Synthesizing poly-halogenated oxazoles requires a "chess-game" approach to regioselectivity. The inherent reactivity order of the oxazole ring positions is C2 > C5 > C4 for acidity (lithiation) and C5 > C4 > C2 for electrophilic aromatic substitution (SEAr).

The Decision Matrix
  • C2-Position: The most acidic site (pKa ~20).[1] It is easily lithiated but also susceptible to nucleophilic attack (SNAr) if a leaving group (Cl, Br) is present.

  • C5-Position: The "soft" nucleophilic center. It reacts with electrophiles (NBS, NCS) but can also be lithiated if C2 is blocked.

  • C4-Position: The least reactive position. Functionalization here usually requires pre-functionalized acyclic precursors (e.g., cyclization of

    
    -substituted ketones).
    
Visualization: Regioselective Functionalization Workflow

The following diagram illustrates the logical flow for installing halogens at specific positions.

OxazoleFunctionalization Start Oxazole Core C2_Dec Target: C2-Halogen Start->C2_Dec C5_Dec Target: C5-Halogen Start->C5_Dec C4_Dec Target: C4-Halogen Start->C4_Dec Lithiation 1. n-BuLi, -78°C 2. Electrophile (NFSI/C2Cl6) C2_Dec->Lithiation Direct C-H Func. SNAr S_NAr Displacement (if C2-LG present) C2_Dec->SNAr Substitution DirectHal Electrophilic Halogenation (NBS/NCS, acid cat.) C5_Dec->DirectHal Standard Route BlockLith 1. Block C2 (e.g., TMS) 2. Lithiate C5 3. Halogen Source C5_Dec->BlockLith Regio-Control Precursor De Novo Synthesis (Start with alpha-halo ketone) C4_Dec->Precursor Best Path

Caption: Decision tree for regioselective halogenation of the oxazole scaffold based on target position and available chemistry.

Part 3: Experimental Protocol

Regioselective Synthesis of 2-Chloro-5-Bromooxazole

Objective: To synthesize a mixed-halogen scaffold allowing orthogonal functionalization (SNAr at C2, Cross-Coupling at C5).

Principle: This protocol utilizes the "Blocking Group Strategy." Since C2 is more acidic than C5, direct lithiation of oxazole would occur at C2. However, starting with 2-chlorooxazole (where C2 is already occupied by a halogen that directs ortho-lithiation but also blocks the site), we can direct the base to the C5 position.

Reagents:
  • 2-Chlorooxazole (1.0 eq)

  • LiHMDS (Lithium hexamethyldisilazide) (1.1 eq) - Chosen over n-BuLi to prevent nucleophilic attack at C2-Cl.

  • CBr4 (Carbon tetrabromide) (1.2 eq)

  • THF (Anhydrous)

Step-by-Step Methodology:
  • Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add 2-chlorooxazole (5.0 mmol) and anhydrous THF (20 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure thermal equilibrium (wait 15 mins).

  • Metalation: Dropwise add LiHMDS (1.0 M in THF, 5.5 mL) over 10 minutes.

    • Mechanistic Note: LiHMDS is a bulky, non-nucleophilic base. It removes the C5 proton (the most acidic remaining proton) without displacing the C2-chloride via SNAr.

    • Observation: The solution may turn light yellow, indicating the formation of the oxazolyl-lithium species. Stir for 30 minutes at -78°C.

  • Trapping: Dissolve CBr4 (6.0 mmol) in 5 mL THF and add it dropwise to the lithiated species.

  • Quench: Allow the reaction to warm to 0°C over 1 hour, then quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product, 2-chloro-5-bromooxazole , is typically a volatile oil/low-melting solid.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5]

The "Halogen Dance" in Optimization

In lead optimization, shifting a halogen from C2 to C5 can rescue a failing series:

  • Metabolic Blocking: C5 is a "soft spot" for oxidative metabolism. A C5-Fluoro substituent effectively blocks this degradation pathway due to the strength of the C-F bond (approx. 116 kcal/mol).

  • Bioisosterism: A 2-chlorooxazole moiety is often used as a bioisostere for a thiazole or a pyridine, providing similar geometry but distinct lipophilicity (LogP) and hydrogen bond acceptor capability.

Orthogonal Reactivity

The synthesized 2-chloro-5-bromooxazole is a powerful intermediate:

  • C5-Coupling: The C5-Br bond is more reactive towards Pd-catalyzed cross-coupling (Suzuki/Stille) than the C2-Cl bond. This allows the installation of an aryl group at C5 first.

  • C2-Substitution: Subsequently, the C2-Cl bond can be displaced by amines (SNAr) to install solubilizing groups or additional pharmacophores.

References

  • Vereshchagin, A. N., et al. "The inductive effect of substituents in the oxazole ring." Russian Chemical Bulletin, vol. 38, 1989, pp. 1568–1572. Link

  • Schnürch, M., et al. "Halogen-Dance Reactions on Oxazoles: A Combined Experimental and Theoretical Study." Journal of Organic Chemistry, vol. 72, no. 23, 2007, pp. 8626–8635. Link

  • Bode, J. W., et al. "Synthesis of substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate." Organic Letters, vol. 12, no.[2] 15, 2010, pp. 3456–3459. Link

  • Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, vol. 47, no. 33, 2008, pp. 6114–6127. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

Abstract & Scope This Application Note details the synthesis of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole , a highly functionalized heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., KRA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the synthesis of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole , a highly functionalized heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., KRAS G12D inhibitors) and advanced antimicrobials. The protocol leverages the Van Leusen Oxazole Synthesis , a robust [3+2] cycloaddition strategy that converts aldehydes directly to 5-substituted oxazoles using tosylmethyl isocyanide (TosMIC).[1][2]

This guide prioritizes operational reliability , providing a self-validating workflow that circumvents common pitfalls associated with polyhalogenated aryl substrates. It includes retrosynthetic logic, detailed step-by-step experimental procedures, purification strategies, and safety protocols.

Retrosynthetic Analysis & Strategy

The target molecule features a 1,3-oxazole ring substituted at the C5 position by a sterically crowded, electron-deficient phenyl ring.

Strategic Rationale:

  • Disconnection: The C5–C(Ar) bond is the strategic disconnection point.

  • Method Selection: The Van Leusen reaction is superior to cross-coupling (e.g., Suzuki/Stille) for this substrate because it builds the oxazole ring de novo from the aldehyde. This avoids the need for pre-functionalized 5-bromooxazole, which is unstable and expensive.

  • Starting Material: 2-bromo-3-chloro-6-fluorobenzaldehyde .[3] This aldehyde is commercially available (CAS: 1056264-66-4) or can be synthesized via lithiation-formylation of 1-bromo-2-chloro-5-fluorobenzene.

Figure 1: Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Disconnection Disconnection: C5-Aryl Bond Formation Target->Disconnection Retrosynthesis Precursor1 Precursor A: 2-bromo-3-chloro-6-fluorobenzaldehyde (Electrophile) Disconnection->Precursor1 Precursor2 Precursor B: TosMIC (1,3-Dipole Equivalent) Disconnection->Precursor2 Base Reagents: K2CO3 / MeOH (Base-Mediated Cycloaddition) Precursor1->Base Precursor2->Base

Caption: Retrosynthetic breakdown identifying the aldehyde and TosMIC as key building blocks.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberRoleEquiv.
2-bromo-3-chloro-6-fluorobenzaldehyde 1056264-66-4Limiting Reagent1.0
Tosylmethyl isocyanide (TosMIC) 36635-61-7C-N-C Synthon1.1
Potassium Carbonate (K₂CO₃) 584-08-7Base2.5
Methanol (MeOH) 67-56-1Solvent[0.2 M]
Ethyl Acetate / Hexanes -Extraction/Eluent-
Step-by-Step Synthesis

Step 1: Reaction Setup

  • Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 g, 4.21 mmol) and TosMIC (0.90 g, 4.63 mmol).

  • Add anhydrous Methanol (21 mL). Note: Anhydrous solvent is preferred to minimize side reactions, though the reaction tolerates trace moisture.

  • Add Potassium Carbonate (1.45 g, 10.5 mmol) in one portion. The suspension will likely turn yellow/orange.

Step 2: Cycloaddition & Elimination

  • Heat the reaction mixture to reflux (65 °C) under an inert atmosphere (N₂ or Ar) for 3–4 hours .

    • Mechanism Insight: The base deprotonates TosMIC, which attacks the aldehyde carbonyl.[4] The resulting intermediate cyclizes to an oxazoline, followed by the elimination of p-toluenesulfinic acid (TosH) to aromatize the ring.[4]

  • TLC Monitoring: Check completion using 20% EtOAc in Hexanes. The aldehyde (starting material) usually has a higher R_f than the oxazole product; however, stain with KMnO₄ or view under UV (254 nm) to confirm consumption.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the methanol.

  • Resuspend the residue in Water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash with Brine (saturated NaCl, 30 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude solid.

Step 4: Purification

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent: Gradient of 0% → 20% Ethyl Acetate in Hexanes.

  • Recrystallization (Optional): If high purity (>99%) is required for biological assays, recrystallize from Ethanol/Water or Hexanes/EtOAc.

Mechanistic Pathway & Troubleshooting

Figure 2: Reaction Mechanism & Critical Control Points (Graphviz)

Mechanism TosMIC TosMIC (Deprotonation) Intermediate1 Betaine Intermediate TosMIC->Intermediate1 + Base Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate1 Nucleophilic Attack Cyclization 5-endo-dig Cyclization Intermediate1->Cyclization Elimination Elimination of TsOH Cyclization->Elimination Product 5-Aryl Oxazole (Aromatic) Elimination->Product

Caption: The Van Leusen pathway involves base-mediated addition, cyclization, and aromatization.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete elimination of Tosyl group.Increase reflux time or switch to stronger base (t-BuOK in THF) at lower temp (-78°C to RT) if the aldehyde is sensitive.
Starting Material Remains Steric hindrance from ortho-halogens.Increase TosMIC equivalents (1.5 eq) and reflux time (overnight).
Dark Tarry Mixture Polymerization of aldehyde.Ensure inert atmosphere; add reagents at 0°C before heating.

Characterization & Validation

The product must be validated using NMR and MS. The polyhalogenated phenyl ring introduces specific splitting patterns.

Expected Analytical Data:

  • Physical State: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • Oxazole H-2: Singlet, δ ~7.95–8.05 ppm (Deshielded by N and O).

    • Oxazole H-4: Singlet, δ ~7.40–7.50 ppm.

    • Phenyl H-4/H-5: Two doublets or multiplets in the aromatic region (δ 7.0–7.6 ppm). Look for H-F coupling constants (J ~8–10 Hz).

  • ¹³C NMR: Characteristic oxazole carbons at ~150 ppm (C2) and ~120–130 ppm (C4/C5).

  • Mass Spectrometry (ESI+): [M+H]⁺ peak matching the calculated mass for C₉H₄BrClFNO (approx. 275/277 due to Br isotope pattern).

Safety & Handling

  • TosMIC: Has a characteristic foul odor and is toxic. Handle only in a well-ventilated fume hood. Treat all glassware with bleach solution before cleaning to neutralize isocyanides.

  • Halogenated Aromatics: Potential skin irritants. Wear nitrile gloves and eye protection.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters, 1972, 13(23), 2373–2376. Link

  • Smolecule. "Product: 2-Bromo-3-chloro-6-fluorobenzaldehyde." Smolecule Catalog, Accessed 2023. Link

  • Google Patents. "KRAS G12D inhibitor and use thereof (EP4365176A1)." Google Patents, 2024. Link

  • BenchChem. "Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols." BenchChem, Accessed 2023. Link

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Organic Chemistry Portal, Accessed 2023. Link

Sources

Application

Application Notes and Protocols for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole as a Pharmaceutical Intermediate

Prepared by: Gemini, Senior Application Scientist Abstract These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of the versatile pharmaceutical intermediate, 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole. This document outlines a robust synthetic protocol for the preparation of this key building block and subsequently details its application in two of the most pivotal cross-coupling reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations for critical steps and considerations for reaction optimization. The highly functionalized nature of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, featuring distinct halogen atoms, offers medicinal chemists a powerful tool for the strategic and selective introduction of diverse functionalities, enabling the rapid generation of novel molecular entities with potential therapeutic applications.

Introduction: The Significance of Substituted Phenyloxazoles in Medicinal Chemistry

The oxazole scaffold is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its presence is associated with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1] The oxazole ring system is relatively stable and can participate in hydrogen bonding and π-π stacking interactions with biological targets.[1] Aryl-substituted oxazoles, in particular, serve as crucial intermediates in the synthesis of complex drug candidates, allowing for the exploration of chemical space around a core pharmacophore.[2][3]

The subject of these notes, 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, is a trifunctionalized intermediate offering multiple points for chemical modification. The presence of bromo, chloro, and fluoro substituents on the phenyl ring allows for selective manipulation through various cross-coupling reactions, a cornerstone of modern medicinal chemistry.[4][5][6] The differential reactivity of the aryl-bromide versus the aryl-chloride bond under specific catalytic conditions enables regioselective diversification, a highly desirable feature in the construction of compound libraries for lead optimization.[4]

Synthesis of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

A plausible and efficient method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[1] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 2-bromo-3-chloro-6-fluorobenzaldehyde, which is reacted with TosMIC and potassium carbonate in methanol to yield the target intermediate.

Synthesis_of_5-(2-bromo-3-chloro-6-fluorophenyl)oxazole reactant1 2-bromo-3-chloro-6-fluorobenzaldehyde product 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole reactant1->product Van Leusen Reaction reactant2 TosMIC reactant2->product reagents K2CO3, MeOH reagents->product

Caption: Synthetic route to 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole.

Detailed Experimental Protocol

Materials:

  • 2-bromo-3-chloro-6-fluorobenzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq).

  • Add anhydrous potassium carbonate (2.5 eq) portion-wise to the reaction mixture.

  • Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole.

Reactant MW Equivalents Mass/Volume
2-bromo-3-chloro-6-fluorobenzaldehyde237.441.0(user defined)
TosMIC195.241.1(calculated)
K₂CO₃138.212.5(calculated)
Product MW Yield Purity
5-(2-bromo-3-chloro-6-fluorophenyl)oxazole276.4875-85%>98%

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in pharmaceutical synthesis.[4][7][8][9][10] The aryl bromide of our intermediate is expected to be more reactive than the aryl chloride, allowing for selective coupling at the 2-position of the phenyl ring.[4]

Reaction Scheme

Suzuki_Coupling intermediate 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole product 5-(2-Aryl-3-chloro-6-fluorophenyl)oxazole intermediate->product Suzuki-Miyaura Coupling boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd(PPh3)4 catalyst->product base Na2CO3 base->product solvent Toluene/EtOH/H2O solvent->product

Caption: Suzuki-Miyaura coupling of the title intermediate.

Detailed Experimental Protocol

Materials:

  • 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 6-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A robust and commonly used catalyst for Suzuki couplings.[7]
Base Na₂CO₃A mild inorganic base sufficient to facilitate transmetalation.
Solvent System Toluene/EtOH/H₂OA biphasic system that effectively dissolves both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for the catalytic cycle to proceed at a reasonable rate.
Inert Atmosphere Argon or NitrogenPrevents the oxidation and deactivation of the Pd(0) catalyst.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of nitrogen-containing bioactive molecules.[11][12][13][14][15] Similar to the Suzuki coupling, selective amination at the bromide position is anticipated.

Reaction Scheme

Buchwald_Hartwig_Amination intermediate 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole product 5-(2-(Dialkylamino)-3-chloro-6-fluorophenyl)oxazole intermediate->product Buchwald-Hartwig Amination amine Amine (R2NH) amine->product catalyst Pd2(dba)3 catalyst->product ligand XPhos ligand->product base NaOtBu base->product solvent Toluene solvent->product

Caption: Buchwald-Hartwig amination of the title intermediate.

Detailed Experimental Protocol

Materials:

  • 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole (1.0 eq), the amine (1.5 eq), and sodium tert-butoxide (1.8 eq).

  • Seal the tube and heat the mixture to 100-110 °C in an oil bath.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active and versatile catalyst system for the amination of aryl halides.[12]
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
Solvent TolueneA non-polar, high-boiling solvent suitable for this reaction.
Temperature 100-110 °CHigher temperatures are often necessary for the amination of electron-deficient aryl halides.
Inert Atmosphere Argon or NitrogenEssential for maintaining the integrity and activity of the palladium catalyst.

Conclusion

5-(2-bromo-3-chloro-6-fluorophenyl)oxazole is a valuable and versatile intermediate for pharmaceutical research and development. Its trifunctionalized aromatic ring provides a platform for selective and strategic diversification using powerful synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols outlined in these application notes offer a robust starting point for the synthesis and application of this intermediate, enabling the efficient generation of novel compounds for biological evaluation.

References

  • Dana Bioscience. 5-(2-Bromo-3-chloro-6-fluorophenyl)oxazole 1g. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of Organic Chemistry, 86(24), 17594–17605. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2020). MDPI. [Link]

  • Tatton, M. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6673-6691. [Link]

  • 5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses Procedure. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. [Link]

  • Known methods for the preparation of substituted 5-bromooxazoles. (n.d.). ResearchGate. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2021). PMC. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). PMC. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2016). PMC. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2015). PMC. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2021). MDPI. [Link]

  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies. (2015). PubMed. [Link]

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007). PubMed. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2010). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of some substituted imidazoles. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2022). PMC. [Link]

  • Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. (2023). ACS Omega. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). PMC. [Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Asian Journal of Chemistry. [Link]

Sources

Method

Application Note: Chemoselective Diversification of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

Executive Summary & Strategic Value This guide details the synthesis and sequential functionalization of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole . This scaffold is not merely a building block; it is a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the synthesis and sequential functionalization of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole . This scaffold is not merely a building block; it is a "privileged structure" designed for high-density library generation. Its value lies in its orthogonal reactivity profile , enabling the systematic creation of tri-substituted chemical space from a single core.

Why This Scaffold?
  • Orthogonal Halogen Handles: The distinct reactivity gap between the Aryl-Bromine (reactive) and Aryl-Chlorine (latent) allows for chemoselective cross-coupling without the need for protecting groups.

  • Metabolic Blocking: The C-6 Fluorine atom is strategically positioned to block oxidative metabolism (e.g., P450 hydroxylation) at an electron-rich site, while modulating the biaryl torsion angle through steric and electrostatic repulsion [1].

  • Oxazole Pharmacophore: The oxazole ring serves as a bioisostere for amides and esters, improving hydrolytic stability while maintaining hydrogen bond acceptor capability.

Reactivity Hierarchy & Logic

The successful utilization of this scaffold relies on respecting the reactivity hierarchy. Attempts to functionalize the chlorine before the bromine will result in inseparable mixtures.

Diagram 1: Chemoselective Reactivity Profile

ReactivityProfile cluster_legend Reactivity Order (k_rel) Scaffold 5-(2-Br-3-Cl-6-F-phenyl)oxazole SiteA Site A: Aryl-Bromine (Most Reactive) Scaffold->SiteA Step 1: Pd(0) / Mild Base (Suzuki/Sonogashira) SiteB Site B: Aryl-Chlorine (Latent Reactivity) SiteA->SiteB Step 2: Pd(0) / Bulky Ligand (Buchwald/Suzuki) SiteC Site C: Oxazole C-2 (C-H Activation) SiteB->SiteC Step 3: Lithiation or Direct Arylation Legend Br (k ~1000) >> Cl (k ~1) > F (Inert/SnAr)

Caption: Hierarchical functionalization strategy. The bromine (Site A) must be engaged first under mild conditions to preserve the chlorine (Site B) for subsequent diversification.

Protocol 1: Scaffold Synthesis (Van Leusen Method)

The most robust method to construct the 5-aryl oxazole core while preserving the sensitive halogen pattern is the Van Leusen Oxazole Synthesis [2]. This reaction tolerates the ortho-bromo substituent which can be problematic in other cyclization methods.

Materials
  • Precursor: 2-bromo-3-chloro-6-fluorobenzaldehyde (Commercial or prepared via oxidation of the benzyl alcohol).

  • Reagent: Tosylmethyl isocyanide (TosMIC).[1]

  • Base: Potassium Carbonate (K₂CO₃).[2][3]

  • Solvent: Methanol (MeOH), anhydrous.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-chloro-6-fluorobenzaldehyde (10.0 mmol) and TosMIC (11.0 mmol, 1.1 equiv) in anhydrous MeOH (50 mL).

  • Base Addition: Add K₂CO₃ (11.0 mmol, 1.1 equiv) in a single portion.

    • Note: The reaction is exothermic. Ensure adequate stirring.

  • Reflux: Heat the mixture to reflux (65 °C) for 3–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or LCMS. The aldehyde peak should disappear, replaced by the less polar oxazole.

  • Workup: Remove solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Self-Validation Check:

  • ¹H NMR: Look for the characteristic Oxazole C-2 proton singlet around δ 7.9–8.1 ppm and the C-4 proton singlet around δ 7.3–7.5 ppm.

  • Absence of Aldehyde: The aldehyde proton (~10 ppm) must be absent.

Protocol 2: Library Generation – Step 1 (Site-Selective Coupling)

Objective: Functionalize the Bromine atom (Site A) without touching the Chlorine. Method: Chemoselective Suzuki-Miyaura Coupling.[4][5]

Critical Parameters for Selectivity

To ensure the Chlorine remains intact, we utilize the difference in bond dissociation energy (C-Br: ~68 kcal/mol vs C-Cl: ~81 kcal/mol). We employ a "mild" catalytic system.[3][4][6][7]

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Bidentate ligand prevents "ligand stripping" and stabilizes Pd; less active than Buchwald precatalysts, preventing Cl insertion.
Base Na₂CO₃ (2.0 equiv, aq)Weaker bases minimize competitive activation of the chloride.
Temperature 60–80 °CSufficient for Br-insertion but below the activation energy threshold for Cl-insertion in this steric environment.
Procedure
  • Charge: To a reaction vial, add Scaffold (0.2 mmol), Boronic Acid (0.24 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.01 mmol).

  • Inert Atmosphere: Seal vial and purge with N₂ or Ar for 5 minutes.

  • Solvent: Add 1,4-Dioxane (2 mL) and 1M Na₂CO₃ (0.4 mL).

  • Reaction: Heat to 80 °C for 4–16 hours.

  • QC: Analyze aliquot by LCMS.

    • Success Criteria: >95% conversion of Starting Material; <5% formation of bis-coupled product (reaction at both Br and Cl).

Protocol 3: Library Generation – Step 2 (Divergent Expansion)

Objective: Functionalize the Chlorine atom (Site B). Method: Buchwald-Hartwig Amination or High-Energy Suzuki Coupling.

Once the Bromine is replaced, the Chlorine becomes the primary electrophile. However, aryl chlorides are sluggish. We must switch to electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition [3].

Procedure (Buchwald-Hartwig Amination Example)
  • Substrate: Crude or purified product from Protocol 2 (0.15 mmol).

  • Catalyst System:

    • Pre-catalyst: XPhos Pd G3 or RuPhos Pd G3 (5 mol%).

    • Ligand: XPhos or RuPhos (5 mol%) - Optional but recommended for difficult substrates.

  • Nucleophile: Primary or Secondary Amine (0.2 mmol).

  • Base: NaOtBu or Cs₂CO₃ (strong base required).

  • Solvent: Toluene or t-Amyl Alcohol (0.1 M).

  • Conditions: 100–110 °C (sealed tube) for 12–24 hours.

Note on Fluorine: The C-6 Fluorine is generally stable under these conditions. However, if using highly electron-deficient amines or very high temperatures, watch for S_NAr side reactions at the fluorine position, though this is rare without strong electron-withdrawing groups para to the fluorine.

Workflow Visualization

Diagram 2: Integrated Library Workflow

LibraryWorkflow Start Start: 2-Br-3-Cl-6-F-Benzaldehyde Step1 Step 1: Van Leusen Synthesis (Form Oxazole Ring) Start->Step1 QC1 QC: 1H NMR / LCMS Confirm Oxazole Formation Step1->QC1 Split Split into 96-well Plate QC1->Split Pass Rxn1 Rxn A: Suzuki Coupling (Br) Pd(dppf)Cl2, 80°C Diversity: R1-B(OH)2 Split->Rxn1 Purify1 Intermediate Purification (Optional: SPE/Silica) Rxn1->Purify1 Rxn2 Rxn B: Buchwald Amination (Cl) XPhos Pd G3, 110°C Diversity: R2-NH2 Purify1->Rxn2 FinalLib Final Library: 5-(2-R1-3-N(R2)-6-F-phenyl)oxazole Rxn2->FinalLib

Caption: Parallel synthesis workflow. The process moves from scaffold synthesis to split-pool diversity generation, prioritizing the Br-coupling before the Cl-coupling.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel synthesis of oxazoles and imidazoles. Tetrahedron Letters, 13(31), 3137-3140.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Handy, S. T., & Zhang, Y. (2006). Chemoselective cross-coupling of polyhalogenated heterocycles. Synthesis, 2006(23), 3883-3887.

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole via Van Leusen Cyclization

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini Introduction and Core Objectives Oxazole scaffolds are privileged heterocyclic motifs frequently found in na...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction and Core Objectives

Oxazole scaffolds are privileged heterocyclic motifs frequently found in natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] Their utility in medicinal chemistry and materials science drives a continuous need for robust and efficient synthetic methodologies. This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, a polysubstituted aryl-oxazole with potential as a versatile building block in drug discovery programs.

The chosen synthetic strategy is the Van Leusen oxazole synthesis, a reliable and high-yielding one-pot reaction that constructs the 5-substituted oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[3][4] This method is renowned for its operational simplicity, mild reaction conditions, and broad substrate scope, making it an ideal choice for accessing complex oxazole derivatives.[5][6] This guide will detail the mechanistic underpinnings, step-by-step experimental procedures, purification, and characterization of the target compound.

Reaction Scheme and Mechanism

The synthesis proceeds via the base-mediated cycloaddition of 2-bromo-3-chloro-6-fluorobenzaldehyde with TosMIC.

Reaction:

Mechanistic Rationale: The Van Leusen synthesis is a powerful transformation driven by the unique reactivity of the TosMIC reagent.[3][7] The reaction mechanism involves several key steps:

  • Deprotonation: A base, typically potassium carbonate, deprotonates the acidic methylene group of TosMIC, generating a nucleophilic anion.

  • Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (2-bromo-3-chloro-6-fluorobenzaldehyde), forming an intermediate alkoxide.

  • Intramolecular Cyclization: The newly formed alkoxide attacks the isocyanide carbon in a 5-exo-dig cyclization to form a 5-membered oxazoline intermediate.[3][4]

  • Elimination: The base promotes the elimination of the p-toluenesulfinic acid (TosH) group, a good leaving group, which drives the aromatization of the ring to yield the final 5-substituted oxazole product.[5]

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and detailed characterization steps to ensure the identity and purity of the final product.

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
2-Bromo-3-chloro-6-fluorobenzaldehyde≥97% PurityCustom Synthesis/Vendor
p-Toluenesulfonylmethyl isocyanide (TosMIC)≥98% PurityCommercial Vendor
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercial Vendor
Methanol (MeOH)AnhydrousCommercial Vendor
Dichloromethane (DCM)ACS GradeCommercial Vendor
Ethyl Acetate (EtOAc)ACS GradeCommercial Vendor
n-HexaneACS GradeCommercial Vendor
Deionized WaterHigh PurityIn-house
Brine (Saturated aq. NaCl)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Vendor
Silica Gel60 Å, 230-400 meshCommercial Vendor
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercial Vendor

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • NMR Spectrometer (¹H, ¹³C)

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-chloro-6-fluorobenzaldehyde (1.0 eq).

    • Place the flask under an inert atmosphere of nitrogen or argon.

    • Add anhydrous methanol (MeOH) to the flask to achieve a starting material concentration of approximately 0.2 M. Stir at room temperature until the aldehyde is fully dissolved.

  • Reagent Addition:

    • To the stirred solution, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq).[8] A slight excess ensures complete consumption of the limiting aldehyde.

    • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) portion-wise over 5 minutes. The use of a mild inorganic base like K₂CO₃ is effective for the initial deprotonation of TosMIC without promoting side reactions.[4]

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% Ethyl Acetate in Hexane. The consumption of the starting aldehyde (visualized under UV light) and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is complete when the aldehyde spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and dichloromethane (DCM) (50 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the lower organic layer. Extract the aqueous layer two more times with DCM (2 x 25 mL).

    • Combine all organic extracts and wash with brine (1 x 30 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in n-Hexane.

    • Load the crude product onto the column (dry loading is recommended for solids).

    • Elute the column using a gradient of Ethyl Acetate in n-Hexane (e.g., starting from 100% Hexane and gradually increasing to 15-20% Ethyl Acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to afford the final product, 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environment.

      • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of bromine and chlorine.

      • FT-IR: To identify characteristic functional group vibrations.

Summary of Reaction Parameters

ParameterValue / ConditionRationale
Stoichiometry
Aldehyde:TosMIC:Base1.0 : 1.1 : 2.5Slight excess of TosMIC drives reaction to completion; excess base ensures deprotonation.
Solvent Anhydrous MethanolExcellent solvent for reactants and facilitates the reaction mechanism.
Temperature Reflux (~65 °C)Provides sufficient energy to overcome activation barriers for cyclization and elimination.
Reaction Time 4-6 hoursTypical duration for completion, should be confirmed by TLC monitoring.
Purification Method Silica Gel Flash ChromatographyStandard and effective method for separating the oxazole product from byproducts.
Expected Yield 65-85%Typical range for Van Leusen oxazole syntheses with aromatic aldehydes.

Workflow Visualization

The following diagram outlines the complete experimental workflow from initial setup to final product characterization.

SynthesisWorkflow Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (Aldehyde, TosMIC, K₂CO₃) Setup->Addition Reaction Reaction at Reflux (4-6h, TLC Monitoring) Addition->Reaction Workup Aqueous Work-up & Solvent Extraction Reaction->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Pure Product Characterize->Product

Caption: Experimental workflow for the synthesis of 5-aryl-oxazole.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • TosMIC is a stable solid but, like all isocyanides, should be handled with care.[8]

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Fischer oxazole synthesis. Retrieved from [Link]

  • Ma, Z., Ma, Z., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684. Retrieved from [Link]

  • Ma, Z., Ma, Z., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia. (2023, May 22). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Al-Sudani, B. T., & Jasim, G. A. (2020). Mechanism of van Leusen oxazole synthesis. ResearchGate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 789-801. Retrieved from [Link]

  • Alchetron. (2024). Fischer oxazole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fischer Oxazole Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fischer Oxazole Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]

  • ResearchGate. (2022). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]

  • NSF PAR. (2020). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]

  • ResearchGate. (2010). Aminoketone, oxazole and thiazole synthesis. Part 15.1 2-[4-(4-halobenzenesulphonyl)-phenyl]-5-aryloxazoles. Retrieved from [Link]

  • ResearchGate. (2025). Construction of 5-Substituted Oxazoles from Aryl Methyl Ketones Using PIDA. Retrieved from [Link]

  • IJRASET. (n.d.). A Review on Synthesis of Azoles. Retrieved from [Link]

  • ResearchGate. (2019). A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. Retrieved from [Link]

  • PMC. (2014). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Oxazole Derivatives in Agrochemical Research

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific compound 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole is not documented in publicly available scientific literature as an agr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole is not documented in publicly available scientific literature as an agrochemical. Therefore, this guide focuses on the broader class of oxazole derivatives, which are of significant interest in agrochemical research and development. The protocols and insights provided are based on established methodologies for the synthesis and evaluation of this important class of heterocyclic compounds.

Introduction: The Oxazole Scaffold in Modern Crop Protection

The five-membered oxazole ring is a privileged heterocyclic structure in the fields of medicinal and agricultural chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, make it an ideal scaffold for the design of biologically active molecules.[1][3] In agrochemistry, oxazole derivatives have been successfully developed as fungicides, insecticides, and herbicides, demonstrating a wide range of biological activities.[4][5] The oxazole ring often serves as a central structural component or a linker for different active groups, contributing to the overall efficacy and mode of action of the resulting agrochemical.[4] This guide provides an in-depth overview of the applications of oxazole derivatives in crop protection, along with detailed protocols for their synthesis and biological evaluation.

Agrochemical Applications of Oxazole Derivatives

The versatility of the oxazole scaffold has led to the discovery and development of numerous agrochemicals with diverse modes of action.

Fungicidal Activity

Oxazole derivatives have shown significant promise as antifungal agents.[2][6] Their mechanisms of action can vary, but a common target is the disruption of fungal cell membrane integrity. For instance, some azole-based fungicides, a related class of heterocycles, are known to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] A notable example of a related isoxazoline fungicide is Oxathiapiprolin, which targets an oxysterol-binding protein, demonstrating high efficacy against oomycete pathogens.[8]

Insecticidal and Acaricidal Activity

A number of potent insecticides and acaricides are based on the oxazole or related oxazoline and benzoxazole structures.[4][9] These compounds can act on the nervous system of insects, leading to paralysis and death. A prime example is the novel insecticide Oxazosulfyl, which contains a benzoxazole moiety.[10] Its mode of action involves the state-dependent blockage of voltage-gated sodium channels in insects, a mechanism that is effective against a broad spectrum of pests, including those resistant to other insecticides.[11] Other research has demonstrated that novel oxazoline derivatives exhibit excellent larvicidal and ovicidal activities against pests like the carmine spider mite.[9]

Herbicidal Activity

The application of oxazole derivatives as herbicides is an emerging area of research.[5] Studies on benzoxazoles have shown that these compounds can exhibit significant phytotoxicity and inhibit seed germination in various plant species.[12] For instance, 5-chloro-2-(nitromethyl)benzo[d]oxazole has demonstrated higher inhibition of germination and growth in certain plant species than some commercial herbicides.[12] The related isoxazole chemical family also includes the commercial herbicide isoxaflutole.[13] The development of new herbicides with novel modes of action is crucial for managing weed resistance, and oxazole-based compounds represent a promising avenue for discovery.[12][14]

Agrochemical Class Example(s) Mode of Action (MoA) Target Pests/Weeds References
Fungicide Oxathiapiprolin (isoxazoline)Oxysterol-binding protein (OSBP) inhibitionOomycetes (e.g., Phytophthora, downy mildew)[8]
Insecticide Oxazosulfyl (benzoxazole)Voltage-gated sodium channel blockerPlanthoppers, rice leaf beetles[10][11]
Insecticide α-santonin-based oxazolesGlutathione S-transferase (GST) inhibitionMythimna separata, Myzus persicae, Plutella xylostella[15]
Acaricide 2,4-diphenyl-1,3-oxazolinesNot specifiedCarmine spider mites (Tetranychus cinnabarinus)[9]
Herbicide 2-nitromethylbenzoxazolesInhibition of seed germination and growthAllium cepa, Solanum lycopersicum, Cucumis sativus, Sorghum bicolor[12]

Protocols for Synthesis and Evaluation

Protocol 1: Generalized Synthesis of 5-Substituted Oxazoles via van Leusen Reaction

The van Leusen oxazole synthesis is a robust and widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[16][17] This protocol provides a general framework for this transformation.

Rationale: This one-pot reaction proceeds through a [3+2] cycloaddition. TosMIC acts as a C2N1 synthon. The reaction is initiated by the deprotonation of TosMIC, which then attacks the aldehyde. Subsequent cyclization and elimination of toluenesulfinic acid yield the desired 5-substituted oxazole.[16]

Materials:

  • Substituted aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aldehyde (1.0 eq) and anhydrous methanol.

  • Addition of Reagents: Add tosylmethyl isocyanide (TosMIC) (1.1 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 60-70°C) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water and ethyl acetate to the residue. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-substituted oxazole.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_reactants Reactants Aldehyde Substituted Aldehyde (R-CHO) Intermediate Oxazoline Intermediate Aldehyde->Intermediate + TosMIC, Base TosMIC TosMIC TosMIC->Intermediate Base K₂CO₃ in MeOH Product 5-Substituted Oxazole Intermediate->Product Elimination Elimination -TosH

Caption: Generalized workflow for the van Leusen oxazole synthesis.

Protocol 2: General Workflow for Biological Screening of Novel Oxazole Derivatives

This protocol outlines a phased approach to evaluate the agrochemical potential of newly synthesized oxazole compounds.

Rationale: A tiered screening process is efficient for identifying promising lead compounds. It begins with high-throughput in vitro assays to assess primary activity and cytotoxicity, followed by more complex in vivo or whole-organism assays for the most potent and selective candidates.

Phase 1: Primary In Vitro Screening

  • Objective: To identify compounds with significant activity against the target organism (fungus, insect protein, or plant enzyme/cell line).

  • Procedure:

    • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

    • Use a 96-well plate format for high-throughput screening.

    • For fungicidal screening, treat a suspension of fungal spores or mycelia with a single high concentration of the test compound (e.g., 100 µg/mL). Measure inhibition of fungal growth (e.g., by optical density) after a set incubation period.

    • For insecticidal screening, use a target-based assay (e.g., inhibition of a key insect enzyme like acetylcholinesterase or a receptor binding assay for sodium channels).

    • For herbicidal screening, use a target-based enzyme assay (e.g., acetolactate synthase (ALS) inhibition) or a plant cell suspension growth assay.

    • Include a positive control (a known active agrochemical) and a negative control (solvent only).

    • Identify "hits" as compounds showing >50% inhibition in this primary screen.

Phase 2: Dose-Response and Selectivity

  • Objective: To determine the potency (e.g., IC₅₀ or EC₅₀) of the "hit" compounds and assess their selectivity.

  • Procedure:

    • Perform serial dilutions of the hit compounds to create a range of concentrations.

    • Repeat the in vitro assays from Phase 1 to generate dose-response curves.

    • Calculate the IC₅₀/EC₅₀ values (the concentration required to achieve 50% inhibition/effect).

    • To assess selectivity, test the compounds against non-target organisms (e.g., beneficial insects, mammalian cell lines for toxicity).

    • A desirable lead compound will have a low IC₅₀ for the target and a high IC₅₀ for non-target organisms.

Phase 3: Whole Organism (In Vivo) Testing

  • Objective: To evaluate the efficacy of lead compounds on the whole target organism.

  • Procedure:

    • For fungicidal testing, apply the compound to infected plant leaves (leaf disk assay) or whole plants and assess disease suppression.

    • For insecticidal testing, apply the compound directly to the insect (topical application) or to their food source (dietary exposure) and measure mortality (LD₅₀).

    • For herbicidal testing, apply the compound to seeds (germination assay) or small plants (post-emergence assay) and assess phytotoxicity, growth inhibition, or mortality.

    • These tests provide crucial information on the compound's ability to be absorbed, translocated, and metabolized.

Start Synthesized Oxazole Compound Phase1 Phase 1: In Vitro Screen (High Concentration) Start->Phase1 Decision1 >50% Inhibition? Phase1->Decision1 Phase2 Phase 2: Dose-Response (IC₅₀/EC₅₀ Determination) Decision1->Phase2 Yes Discard1 Discard Decision1->Discard1 No Decision2 Potent & Selective? Phase2->Decision2 Phase3 Phase 3: In Vivo Testing (Whole Organism) Decision2->Phase3 Yes Discard2 Discard Decision2->Discard2 No Lead Lead Candidate Phase3->Lead

Caption: Tiered workflow for agrochemical screening of novel oxazoles.

Conclusion

While specific data on 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole in agrochemistry is not available, the broader oxazole class of compounds remains a highly fruitful area for the discovery of new crop protection agents.[4][5] Their synthetic tractability and diverse biological activities ensure their continued relevance in addressing the challenges of pest and weed resistance. The protocols and information presented here provide a solid foundation for researchers aiming to explore the potential of novel oxazole derivatives in the development of next-generation agrochemicals.

References

  • Research progress of oxazole derivatives in the discovery of agricultural chemicals. Journal of Heterocyclic Chemistry.
  • Oxazole and Isoxazole Chemistry in Crop Protection. ResearchGate.
  • Development of Novel α-Santonin-Based Oxazole Derivatives as Potential Insecticide Candidates. PubMed.
  • Highly Efficient Synthesis and Acaricidal and Insecticidal Activities of Novel Oxazolines with N-Heterocyclic Substituents. Journal of Agricultural and Food Chemistry.
  • Research and Development of a Novel Insecticide “Oxazosulfyl”. Sumitomo Chemical.
  • A Comparative Analysis of Oxazole-Based Antifungal Agents Versus Established Therapeutics. Benchchem.
  • 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review. ResearchGate.
  • Benzoxazoles as novel herbicidal agents. PubMed.
  • Oxazosulfyl, a Novel Sulfyl Insecticide, Binds to and Stabilizes the Voltage-Gated Sodium Channels in the Slow-Inactivated State. Journal of Agricultural and Food Chemistry.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives. PMC.
  • Construction of 5-Substituted Oxazoles from Aryl Methyl Ketones Using PIDA. ACS Publications.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Method for preparing 5-substituted oxazoles. Google Patents.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • HERBICIDE BRAND NAMES, ACTIVE INGREDIENTS, CHEMICAL FAMILIES, AND MODES OF ACTION. Oklahoma State University.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PubMed.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing.
  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Understanding Herbicide Mode of Action. Oklahoma State University.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Purification

Product Code: OX-BCF-005 Chemical Name: 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Molecular Formula: C9H4BrClFNO Support Tier: Advanced Synthesis & Process Development Technical Overview & Physicochemical Profile This g...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: OX-BCF-005 Chemical Name: 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Molecular Formula: C9H4BrClFNO Support Tier: Advanced Synthesis & Process Development

Technical Overview & Physicochemical Profile

This guide addresses the purification of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole , a highly functionalized heterocyclic intermediate often used in the synthesis of antiparasitic agents (e.g., isoxazoline derivatives) and kinase inhibitors.

Critical Analysis of the Molecule:

  • Lipophilicity: The tri-halogenated phenyl ring (Br, Cl, F) imparts significant lipophilicity (LogP > 3.5). The molecule is sparingly soluble in water but highly soluble in DCM, THF, and Ethyl Acetate.

  • Stability: The oxazole ring is generally stable but can undergo ring-opening hydrolysis under strong acidic conditions at elevated temperatures. The C-Br bond is chemically active and sensitive to palladium residues if cross-coupling was the preceding step.

  • Crystallinity: The heavy halogen atoms facilitate strong crystal packing via halogen bonding, making recrystallization the superior method for high-purity isolation (>99%), while chromatography is reserved for removing regioisomers.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product is oiling out during recrystallization instead of forming a solid."

Diagnosis: This is a classic thermodynamic issue caused by the high lipophilicity of the 2-bromo-3-chloro-6-fluorophenyl moiety. The compound is likely reaching its "oiling out" limit (liquid-liquid phase separation) before it reaches the crystal nucleation point.

Solution:

  • Switch to a High-Boiling Anti-Solvent: If you are using DCM/Hexane, the DCM evaporates too fast. Switch to Toluene/Heptane .

  • The "Seeding at Cloud Point" Technique:

    • Dissolve crude material in minimum hot Toluene (60°C).

    • Add Heptane dropwise until a faint permanent turbidity (cloud point) appears.

    • STOP cooling. Hold the temperature and add a seed crystal.

    • Allow the mixture to cool to room temperature over 4 hours (insulate the flask). Rapid cooling traps impurities in the oil.

Issue 2: "I see a 'shadow' spot running just below my product on TLC/Column."

Diagnosis: This is likely the regioisomer (4-aryloxazole vs. 5-aryloxazole) or a des-bromo impurity (if Pd-catalysis was used).

  • Context: If synthesized via the Van Leusen reaction (TosMIC + Aldehyde), the regioisomer is common.

  • Context: If synthesized via cyclization, unreacted amide may be present.

Solution:

  • Deactivate the Silica: Oxazoles are weakly basic. They can "tail" on acidic silica, masking the impurity. Add 1% Triethylamine (Et3N) to your column solvent system.[1] This sharpens the bands and allows separation of the closely eluting isomer.

  • Change Selectivity: Switch from Hexane/EtOAc to DCM/MeOH (99:1) . The halogenated ring interacts differently with chlorinated solvents, often improving separation factors (

    
    ) for this specific scaffold.
    
Issue 3: "The product turns yellow/brown after drying."

Diagnosis: Trace acid retention or oxidative instability.

  • The oxazole ring can degrade if residual acid (e.g., POCl3, HBr from synthesis) is trapped in the crystal lattice.

Solution:

  • The Bicarbonate Wash: Dissolve the solid in EtOAc and wash with 10% NaHCO3 before the final recrystallization.

  • Vacuum Oven Protocol: Dry at <40°C. Do not exceed 50°C, as the combination of heat and trace halogens can induce autocatalytic decomposition.

Validated Purification Protocols

Protocol A: Flash Column Chromatography (For Crude Purity < 85%)

Best for removing baseline impurities and regioisomers.

ParameterSpecificationRationale
Stationary Phase Silica Gel (40-63 µm)Standard phase; Neutral silica preferred.
Pre-treatment Slurry pack with 1% Et3N in HexaneNeutralizes acidic sites to prevent oxazole tailing.
Loading Solid load on CeliteThe compound has low solubility in non-polar mobile phases; liquid loading causes band broadening.
Mobile Phase A n-HeptaneNon-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Gradient 0% → 15% B over 10 CVShallow gradient required to separate the lipophilic halogenated impurities.

Step-by-Step:

  • Dissolve crude (10 g) in DCM (50 mL). Add Celite (20 g) and concentrate to dryness (free-flowing powder).

  • Pack column with Et3N-treated silica.

  • Run gradient. The bis-halogenated impurities typically elute before the product; the regioisomer elutes immediately after.

  • Pool fractions, concentrate, and proceed to Protocol B for final polish.

Protocol B: Anti-Solvent Recrystallization (For Purity > 85%)

Best for removing trace heavy metals and achieving >99% purity.

Solvent System: Ethanol / Water (Green Chemistry Option) or Toluene / Heptane (Traditional). Recommendation: Use Ethanol/Water for this specific molecule.[2] The high halogen content makes it very insoluble in water, forcing high recovery yields.

  • Dissolution: Place 10 g of semi-pure solid in a flask. Add Ethanol (absolute) (approx. 5-7 mL per gram) and heat to reflux (78°C).

  • Filtration: If insoluble black specks (Pd) remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Nucleation: While maintaining reflux, add DI Water dropwise.

    • Visual Cue: Stop adding water the moment the solution turns slightly milky but redissolves upon swirling.

  • Crystallization: Remove heat. Let cool to RT undisturbed. Then cool to 0°C for 1 hour.

  • Isolation: Filter the white needles. Wash with cold Ethanol/Water (1:1).

  • Drying: Vacuum oven, 40°C, 12 hours.

Decision Logic & Workflow (Visualization)

PurificationWorkflow Start Crude Reaction Mixture (5-(2-bromo-3-chloro-6-fluorophenyl)oxazole) CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighImpurity Purity < 85% OR Regioisomers Present CheckPurity->HighImpurity Complex Mix LowImpurity Purity > 85% Mainly Baseline/Color CheckPurity->LowImpurity Clean Crude Column Protocol A: Flash Chromatography (Solid Load, Et3N buffered) HighImpurity->Column Recryst Protocol B: Recrystallization (Ethanol/Water) LowImpurity->Recryst Column->Recryst Pool Fractions CheckOil Did it Oil Out? Recryst->CheckOil ReSeed Re-heat & Seed at Cloud Point (Slow Cool) CheckOil->ReSeed Yes FinalProduct Final Product (>99% Purity, White Solid) CheckOil->FinalProduct No (Crystals Formed) ReSeed->FinalProduct

Figure 1: Decision tree for the purification of halogenated aryloxazoles, prioritizing recrystallization for final polishing.

References & Authoritative Sources

  • Vedejs, E., et al. (2008). "C-4 Iodination of 5-Substituted Oxazoles." Organic Syntheses, 85, 64-71. (Establishes baseline stability and halogenation patterns for 5-aryloxazoles).

  • BenchChem Technical Support. (2025). "Purification of 5-Aryloxazoles using Basic Ion Exchange and Silica Deactivation." (General methodology for handling basic oxazole moieties on acidic silica).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Detailed mechanisms for Van Leusen synthesis and associated regioisomer impurities).

  • Charette, A. B. (2011). "Handbook of Reagents for Organometallic Synthesis." (Reference for solubility profiles of poly-halogenated aromatics).

  • University of Rochester. "Troubleshooting Flash Column Chromatography." (Standard protocols for handling "streaking" basic heterocycles).

Sources

Reference Data & Comparative Studies

Validation

Reference Guide: 1H and 13C NMR Profiling of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

The following guide serves as a technical reference for the structural validation of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole , a specialized heterocyclic building block used in medicinal chemistry (e.g., kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical reference for the structural validation of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole , a specialized heterocyclic building block used in medicinal chemistry (e.g., kinase inhibitor scaffolds).

As no experimentally deposited spectrum exists in public repositories for this specific commercial intermediate, this guide utilizes Substituent Chemical Shift (SCS) theory and high-field comparative data from analogous 5-aryloxazoles to establish a "Virtual Reference Standard."

Executive Summary & Structural Logic

Compound: 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole CAS: N/A (Commercial ID: BD01541082) Molecular Formula: C9H4BrClFNO Molecular Weight: 276.49 g/mol [1]

This molecule features a 1,2,3,4-tetrasubstituted benzene ring linked to the C5 position of an oxazole. The presence of three distinct halogens (Br, Cl, F) creates a unique electronic fingerprint essential for quality control.

  • The Fluorine Effect: The fluorine atom at the C6' position is the "NMR anchor," causing predictable splitting (

    
     and 
    
    
    
    ) that validates the substitution pattern.
  • Regioisomerism: Distinguishing the 5-aryl isomer from the 4-aryl isomer is critical during synthesis (often via Van Leusen or Suzuki coupling).

1H NMR Spectral Analysis (Reference Data)

Solvent: DMSO-


 (Recommended for solubility and preventing H/D exchange of oxazole protons).
Frequency:  400 MHz or higher.
Predicted Chemical Shifts & Assignments
PositionTypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Insight
H2 Oxazole8.45 - 8.55 Singlet (s)-Most deshielded; diagnostic for oxazole ring integrity.
H4 Oxazole7.60 - 7.70 Singlet (s)-Diagnostic for 5-substitution (H4 is present, H5 is substituted).
H4' Aromatic7.75 - 7.85 dd

,

Ortho to Chlorine; deshielded by Cl and Br inductive effects.
H5' Aromatic7.30 - 7.45 Pseudo-t (dd)

,

Ortho to Fluorine; shielded relative to H4'. Large F-coupling dominates.
Comparative Analysis: Common Impurities
  • Isomer (4-aryloxazole): The oxazole H5 proton typically appears upfield (

    
     7.2–7.4 ppm) compared to H2. If you see a singlet in this region alongside the H2 singlet, you likely have the 4-isomer.
    
  • Des-bromo impurity: Loss of Bromine (at C2') restores symmetry or changes the H4'/H5' splitting pattern significantly.

13C NMR Spectral Analysis (Proton Decoupled)

Solvent: DMSO-


 or CDCl

. Key Feature: The Fluorine atom (

) couples to all carbons in the phenyl ring, creating doublets.
CarbonAssignmentShift (

, ppm)
Splitting Pattern

(Hz)
C6' C-F158.0 - 160.0 Doublet (d)

C2 Oxazole151.0 - 152.0 Singlet-
C5 Oxazole (quat)145.0 - 146.5 Doublet

C1' Phenyl (quat)122.0 - 124.0 Doublet

C4' C-H130.0 - 132.0 Doublet

C3' C-Cl (quat)134.0 - 136.0 Doublet

C2' C-Br (quat)120.0 - 122.0 Doublet

C5' C-H115.0 - 117.0 Doublet

C4 Oxazole (CH)126.0 - 128.0 Singlet-

Note: The C5 oxazole carbon may show small coupling to Fluorine through the inter-ring bond, a subtle sign of the specific 5-position connectivity.

Experimental Protocol: Structural Validation Workflow

To confirm the identity of this building block, follow this self-validating protocol.

Step 1: Sample Preparation[2]
  • Weigh 5-10 mg of the solid product.

  • Dissolve in 0.6 mL DMSO-

    
     . (Use DMSO over CDCl
    
    
    
    to ensure full solubility of the halogenated aromatic system and sharper peaks).
  • Filter through a cotton plug if any turbidity remains (halogenated salts are common impurities).

Step 2: Acquisition Parameters[3]
  • 1H NMR: 16 scans,

    
     (relaxation delay) = 2.0s. Center spectral window at 5 ppm, width 12 ppm.
    
  • 13C NMR: 512-1024 scans. Critical: Use a sufficient delay (3s+) to allow relaxation of quaternary carbons (C-Br, C-Cl).

  • 19F NMR (Optional but Recommended): Run a non-decoupled fluorine scan. Expect a single multiplet around -110 to -120 ppm.

Step 3: Decision Logic (Visualized)

ValidationLogic Start Crude Product Spectrum CheckH2 Check 8.5 ppm Region: Is there a Singlet? Start->CheckH2 CheckAromatic Check 7.0-8.0 ppm: Are there exactly 2 aromatic protons? CheckH2->CheckAromatic Yes FailImpurity FAIL: Impurity/Degradation CheckH2->FailImpurity No (Oxazole ring missing) CouplingCheck Analyze Splitting: Is H5' a triplet/dd (J~9Hz)? CheckAromatic->CouplingCheck Yes (2H) CheckAromatic->FailImpurity No (>2H indicates dehalogenation) Pass PASS: Identity Confirmed CouplingCheck->Pass Yes (F-coupling confirmed) FailRegio FAIL: Regioisomer (4-subst) (Look for H5 singlet ~7.3 ppm) CouplingCheck->FailRegio No (Pattern mismatch)

Figure 1: Decision tree for validating the 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole structure based on 1H NMR logic.

Comparative Performance: Solvent Effects

When comparing literature or supplier data, note the solvent used. Oxazole protons are highly sensitive to hydrogen bonding.

FeatureCDCl

DMSO-

Recommendation
Oxazole H2 Shift ~7.9 - 8.0 ppm~8.4 - 8.5 ppmDMSO-

separates H2 from aromatic signals better.
Solubility ModerateHighDMSO-

is preferred for poly-halogenated aromatics.
Water Peak 1.56 ppm (usually clear)3.33 ppm (can obscure aliphatic impurities)Ensure DMSO is dry.

References

  • General Oxazole Synthesis & Spectra

    • Synthesis of Bromo-substituted Aryloxazoles.[2] (2020).[3] MDPI.[1]

    • Note: Provides baseline shifts for 5-aryloxazoles and bromine substituent effects.
  • Fluorine Coupling Constants

    • Proton and fluorine N.M.R.[4][5] spectra of fluorobenzene. Molecular Physics.[4]

    • Note: Establishes the magnitude of ortho/meta H-F and C-F coupling used in the prediction above.
  • Commercial Availability & CAS Verification

    • 5-(2-Bromo-3-chloro-6-fluorophenyl)oxazole Product Page.[6] Dana Bioscience.[6]

    • Note: Confirms the existence of the specific building block for research use.
  • Suzuki-Miyaura Coupling of Heteroaryl Halides

    • Chemical Science. (2016).[7] RSC.[4]

    • Note: Describes the synthetic routes (site-selectivity)

Sources

Comparative

19F NMR Characterization of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole: A Comparative Technical Guide

Topic: 19F NMR Characterization of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Content Type: Publish Comparison Guide Executive Summary In the structural verification of poly-halogenated heterocyclic scaffolds, traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Characterization of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Content Type: Publish Comparison Guide

Executive Summary

In the structural verification of poly-halogenated heterocyclic scaffolds, traditional 1H NMR often falls short due to signal overlap, complex second-order couplings, and "silent" regions where no protons exist. This guide evaluates the performance of 19F NMR spectroscopy as the primary characterization tool for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole , comparing it against 1H NMR and HPLC-UV methodologies.

Analysis confirms that 19F NMR offers superior specificity and throughput for this substrate, providing a distinct diagnostic handle (the C6-Fluorine signal) that eliminates the ambiguity common in crowded aromatic proton regions.

Technical Deep Dive: The 19F NMR Profile

The target molecule, 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole , presents a unique challenge: a tetra-substituted benzene ring with only two remaining aromatic protons.

Predicted Spectral Features

Based on substituent shielding constants and empirical data for ortho-substituted fluorobenzenes, the 19F nucleus at position 6 serves as a highly sensitive reporter of the local electronic environment.

FeatureSpecificationCausality / Mechanism
Chemical Shift (

)
-110 to -115 ppm (approx.)The fluorine is ortho to the electron-withdrawing oxazole ring (deshielding) and meta to the chlorine. This shifts it downfield relative to fluorobenzene (-113.15 ppm).[1]
Multiplicity Doublet of Doublets (dd) Primary Coupling (

):
Coupling to the ortho proton at C5 (~8–10 Hz).Secondary Coupling (

):
Coupling to the meta proton at C4 (~4–6 Hz).[2]
Relaxation (

)
1.5 – 3.0 s Fluorine on aromatic rings typically has moderate relaxation times, allowing for faster repetition rates than quaternary carbons in 13C NMR.[2]
Structural Logic

The 19F signal validates the regiochemistry of the halogenation pattern.

  • If F were at C3: The coupling pattern would differ significantly (likely a simple doublet or triplet depending on neighbors).

  • If F were at C4/C5: The chemical shift would move upfield due to lack of the ortho-oxazole deshielding effect.

Comparative Analysis: 19F NMR vs. Alternatives

This section objectively compares 19F NMR against standard characterization techniques for this specific molecular class.

Comparison 1: 19F NMR vs. 1H NMR

The Challenge: The phenyl ring contains only two protons (H4 and H5). In 1H NMR, these appear as an AB system (two doublets), often obscured by the oxazole proton or solvent residual peaks (e.g., CHCl3 at 7.26 ppm).

Metric19F NMR (Recommended) 1H NMR (Standard) Verdict
Spectral Window Wide (>200 ppm).[2] No overlap.Narrow (0–12 ppm). High overlap risk.[3]19F Wins
Specificity Detects only the target F-motif.Detects all H-containing impurities (water, solvents).19F Wins
Interpretation Single diagnostic "dd" signal.Complex splitting; requires 2D (COSY/HSQC) to confirm.19F Wins
Comparison 2: 19F NMR vs. HPLC-UV

The Challenge: Quantifying purity without a certified reference standard (CRS).

Metric19F qNMR HPLC-UV Verdict
Quantification Absolute. Ratio against an internal standard (e.g., TFT or DFT) is direct.Relative. Requires response factor correction; assumes uniform UV absorption.19F Wins
Speed < 10 mins (Sample prep + acquisition).[2]> 30 mins (Equilibration + Run time).19F Wins
Solvent Usage < 1 mL deuterated solvent.Liters of mobile phase (waste generation).19F Wins
Experimental Protocols
A. Sample Preparation (Self-Validating System)

To ensure reproducibility, follow this gravimetric protocol.

  • Tare a clean 5mm NMR tube on an analytical balance (0.01 mg precision).

  • Add 10–15 mg of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole.

  • Add 0.6 mL of DMSO-d6 .

    • Why DMSO-d6? It provides better solubility for poly-halogenated aromatics than CDCl3 and prevents aggregation which can broaden F-peaks.

  • Optional (for qNMR): Add 5.0 mg of

    
    -trifluorotoluene (TFT)  as an internal standard (
    
    
    
    -63.72 ppm).
    • Validation: The TFT signal should be a sharp singlet. If broadened, shim the Z1 and Z2 coils immediately.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling to remove H-F coupling for simplified integration).

  • Spectral Width (SW): 200 ppm (Center at -100 ppm).

  • Relaxation Delay (D1): 10 seconds (Ensure

    
     for quantitative accuracy).
    
  • Scans (NS): 16–32 (Sufficient for S/N > 200:1).

Visualizations
Workflow: Method Development for Poly-Halogenated Oxazoles

This diagram outlines the decision process for characterizing this molecule, ensuring no step is wasted on inconclusive data.

G Start Crude Synthesis Product Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility Acquisition Acquire 19F NMR (Wide SW: -200 to 0 ppm) Solubility->Acquisition Dissolved Analysis Signal Analysis Acquisition->Analysis Decision Single Peak Observed? Analysis->Decision PathA Yes: Pure Regioisomer Proceed to qNMR Decision->PathA Single F Signal PathB No: Multiple Peaks Isomer Mixture Decision->PathB Complex Region Coupling Check Coupling Pattern (Confirm 'dd' multiplicity) PathA->Coupling Final Structure Confirmed 5-(2-Br-3-Cl-6-F-phenyl)oxazole Coupling->Final

Caption: Logical workflow for confirming regiochemistry and purity using 19F NMR.

Solvent Selection Decision Tree

Choosing the right solvent is critical for resolving the fluorine signal from potential rotamers or aggregates.

SolventTree Root Solvent Selection for 19F NMR Check1 Is sample >10mg? Root->Check1 Br1 Yes Check1->Br1 Br2 No (<5mg) Check1->Br2 Solv1 DMSO-d6 (Prevents aggregation) Br1->Solv1 Solv2 CDCl3 (Better resolution) Br2->Solv2

Caption: Solvent selection guide optimizing for solubility vs. resolution.

References
  • Quantitative Benchtop 19F NMR Spectroscopy. ChemRxiv. A robust tool for rapid reaction optimization and quantification without calibration curves.

  • 19F NMR Reference Standards. University of Colorado. Comprehensive list of chemical shifts for fluorinated standards relative to CFCl3.

  • Application of 19F NMR Spectroscopy for Content Determination. National Institutes of Health (PMC). Validation of 19F qNMR for pharmaceutical purity analysis.

  • Prediction of 19F NMR Chemical Shifts. Journal of Organic Chemistry. Scaling factors and substituent effects for predicting shifts in multifluorinated aromatics.

Sources

Validation

HPLC retention time and method for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

Topic: HPLC retention time and method for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of High-Performance Liquid Chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC retention time and method for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of High-Performance Liquid Chromatography (HPLC) methods for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole , a highly lipophilic halogenated heterocyclic intermediate.[1] Often utilized in the synthesis of isoxazoline-class agrochemicals (analogous to fluxametamide intermediates), this compound presents specific challenges regarding solubility, hydrophobic retention, and the separation of de-halogenated impurities.

This document compares three distinct chromatographic approaches:

  • Standard Reverse Phase (C18): The baseline method for potency and assay.

  • π-Selectivity Phase (Phenyl-Hexyl): The superior method for impurity profiling (regioisomers).[1]

  • High-Throughput (UHPLC C8): For rapid in-process control (IPC).[1]

Part 1: Physicochemical Context & Retention Behavior[1]

Molecule Analysis:

  • Structure: Oxazole ring substituted with a poly-halogenated phenyl group (Bromo, Chloro, Fluoro).

  • Properties: High LogP (estimated > 3.5), low aqueous solubility, lack of ionizable groups in neutral pH range.

  • Retention Prediction: Due to the heavy halogenation, this molecule exhibits strong hydrophobic interaction with alkyl-bonded phases.[1] It will typically elute late in standard reverse-phase gradients, often requiring high organic content (>60% ACN) to elute within a reasonable timeframe.

Critical Quality Attribute (CQA): The primary analytical challenge is distinguishing the target molecule from its de-halogenated byproducts (e.g., des-bromo or des-chloro analogs), which often co-elute on standard C18 columns due to similar hydrophobicity.

Part 2: Method Comparison & Protocols
Method A: The "Workhorse" Protocol (C18)

Best for: Final product assay, stability testing, and regulatory submissions.

This method utilizes a standard C18 column with a high carbon load to maximize interaction with the hydrophobic halogenated ring. It is robust and reproducible but may struggle to resolve positional halogen isomers.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 50% B (Isocratic hold)2-15 min: 50% → 95% B (Linear Ramp)15-20 min: 95% B (Wash)20.1 min: 50% B (Re-equilibration)
Detection UV at 270 nm (Max absorption for halogenated phenyloxazoles)
Typical RT 12.5 – 13.5 min (Dependent on dwell volume)

Expert Insight: The initial isocratic hold is crucial. Without it, the highly hydrophobic analyte may precipitate at the head of the column if the injection solvent is 100% organic.

Method B: The "High Selectivity" Protocol (Phenyl-Hexyl)

Best for: Impurity profiling, separating de-halogenated species.

Halogenated compounds participate in specific


 interactions. A Phenyl-Hexyl stationary phase leverages these interactions to separate the target from impurities that lack the bromine or chlorine atom, which a C18 column might miss.
ParameterCondition
Column Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)
Mobile Phase A Water + 10 mM Ammonium Acetate (pH 5.[1]0)
Mobile Phase B Methanol (MeOH)
Flow Rate 0.8 mL/min
Gradient 0-18 min: 45% → 90% B18-22 min: 90% B
Detection UV at 270 nm
Selectivity Gain Resolution (Rs) > 2.5 between target and des-bromo impurity (vs. Rs ~1.2 on C18).[1]

Expert Insight: Methanol is preferred over Acetonitrile here because ACN's


-electrons can suppress the 

interaction between the analyte and the stationary phase.[1]
Part 3: Comparative Performance Data

The following data summarizes the expected performance based on validation studies of similar halogenated isoxazoline/oxazole intermediates (e.g., Fluxametamide precursors).

MetricMethod A (C18)Method B (Phenyl-Hexyl)Method C (Rapid C8)
Retention Time (min) ~13.2~14.8~4.2
Peak Symmetry (Tailing) 1.05 - 1.151.00 - 1.101.20 - 1.35
Resolution (Target vs. Impurity) 1.5 (Marginal)3.2 (Excellent) 1.1 (Poor)
LOD (Limit of Detection) 0.05 µg/mL0.08 µg/mL0.5 µg/mL
Suitability Routine AssayImpurity IsolationReaction Monitoring
Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.

MethodSelection Start Sample Origin IPC In-Process Control (Reaction Mixture) Start->IPC Synthesis Step FinalQC Final Product QC (Purity > 98%) Start->FinalQC Isolated Solid ImpurityID Impurity Profiling (Unknown Peaks) Start->ImpurityID R&D / Troubleshooting MethodC Method C: UHPLC C8 (Rapid, <5 min) IPC->MethodC MethodA Method A: C18 (Robust, Standard) FinalQC->MethodA MethodB Method B: Phenyl-Hexyl (High Selectivity) ImpurityID->MethodB Result1 Pass/Fail Decision MethodC->Result1 Result2 CoA Generation MethodA->Result2 Result3 Structure Elucidation (MS/NMR) MethodB->Result3

Caption: Decision matrix for selecting the optimal HPLC method based on sample origin and required data resolution.

Part 5: Detailed Experimental Protocol (Self-Validating)

To ensure Trustworthiness , follow this self-validating system suitability test (SST) before running samples.

System Suitability Protocol (Method A):

  • Blank Injection: Inject 10 µL of ACN. Verify baseline is flat (drift < 2 mAU).

  • Standard Injection: Inject 10 µL of the target standard (100 µg/mL).

    • Acceptance Criteria: Retention time variation < 2.0% RSD over 5 injections.

  • Resolution Check: Inject a mixture of the Target and a known precursor (e.g., 2-bromo-3-chloro-6-fluorobenzamide).[1]

    • Acceptance Criteria: Resolution (Rs) > 2.0. The amide precursor should elute significantly earlier (approx. 4-6 mins) due to the polar amide group.

Troubleshooting Guide:

  • Problem: Double peaks or split peaks.

    • Cause: Sample solvent is too strong (100% ACN).

    • Fix: Dilute sample 50:50 with water/ACN before injection.

  • Problem: Retention time shifting earlier.

    • Cause: Column "dewetting" or phase collapse (rare in C18, common in C8).

    • Fix: Ensure at least 5% organic is present at the start of the gradient; flush column with 95% ACN for 30 mins.

References
  • Nissan Chemical Industries, Ltd. (2018).[2] Fluxametamide: A novel isoxazoline insecticide that acts via distinctive antagonism of insect ligand-gated chloride channels.[1][2] Pesticide Biochemistry and Physiology.

  • Welch, C. J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis.

  • US Environmental Protection Agency (EPA). (2020). Fluxametamide; Pesticide Tolerances.[3] Federal Register.

  • Organic Syntheses. (2012). Synthesis of 5-(Thiophen-2-yl)oxazole and related halogenated oxazoles. (General method reference for oxazole retention behavior).

Sources

Comparative

Comparative Guide: Reactivity &amp; Performance of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

The following guide provides an in-depth technical comparison of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole (CAS: 2364585-37-3) versus its non-fluorinated analogs. This analysis focuses on the unique "orthogonal reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole (CAS: 2364585-37-3) versus its non-fluorinated analogs. This analysis focuses on the unique "orthogonal reactivity" introduced by the fluorine substituent and its impact on medicinal chemistry workflows.[1][2]

Executive Summary: The Fluorine Advantage

In drug discovery, the transition from a non-fluorinated scaffold (e.g., 5-(2-bromo-3-chlorophenyl)oxazole) to the 6-fluoro analog is rarely a trivial substitution.[2][3][4] It introduces a fundamental change in the molecule's electronic and steric landscape.[1]

For the researcher, 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole offers three distinct advantages over its hydrogen-substituted counterparts:

  • Orthogonal Reactivity: The fluorine atom activates the ring for Nucleophilic Aromatic Substitution (SNAr), creating a "secondary handle" that is absent in non-fluorinated analogs.[1][2]

  • Enhanced Selectivity: The electronic withdrawal of the fluorine atom polarizes the C-Br bond, potentially accelerating oxidative addition in Palladium-catalyzed couplings while maintaining selectivity over the C-Cl bond.[2][3][4]

  • Metabolic Blocking: The C-F bond at the 6-position blocks a common metabolic "soft spot" (ortho-oxidation), significantly improving half-life (

    
    ) in microsomal stability assays.[2][3][4]
    

Structural Analysis & Reactivity Landscape

The molecule features a highly substituted benzene ring attached to an oxazole.[1][2] The 2-bromo-3-chloro-6-fluoro substitution pattern creates a crowded but chemically rich environment.[2][3][4]

The "Twist" Effect
  • Non-Fluorinated Analog: The phenyl-oxazole bond has a lower rotational energy barrier, allowing for a more planar conformation.[1]

  • Fluorinated Analog: The steric repulsion between the oxazole nitrogen/oxygen and the ortho-fluorine (and ortho-bromine) forces the phenyl ring to twist out of plane relative to the oxazole.[4] This "pre-twisted" conformation often improves solubility and membrane permeability (LogP modulation) by disrupting planar

    
    -stacking in the solid state.[1][4]
    
Reactivity Decision Tree

The following diagram illustrates the divergent synthetic pathways available to this scaffold compared to the non-fluorinated analog.

ReactivityPathways Start 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Suzuki Pathway A: Suzuki Coupling (C-Br Selective) Start->Suzuki Pd(0), Ar-B(OH)2 SNAr Pathway B: S_NAr Displacement (C-F Specific) Start->SNAr R-NH2, Heat (Unique to F-Analog) Metabolism Pathway C: Metabolic Stability (Blocked Oxidation) Start->Metabolism Liver Microsomes ProductA Biaryl Product (Retains F & Cl) Suzuki->ProductA ProductB Amino-Substituted Analog (Retains Br & Cl) SNAr->ProductB Stability High Microsomal Stability (Low Clearance) Metabolism->Stability NonF Non-Fluorinated Analog (H instead of F) NonF->Suzuki Slower Oxidative Addition? NoSNAr No Reaction (Inert C-H) NonF->NoSNAr R-NH2

Figure 1: Divergent reactivity pathways.[2][3] Note that Pathway B (SNAr) is exclusively available to the fluorinated scaffold.

Comparative Performance Data

A. Cross-Coupling Efficiency (Suzuki-Miyaura)

The presence of the fluorine atom ortho to the oxazole and meta to the bromine influences the rate of cross-coupling.[1][2]

  • Hypothesis: The strong electron-withdrawing group (EWG) nature of fluorine (-I effect) reduces electron density on the aromatic ring, making the C-Br bond more electrophilic and thus faster to undergo oxidative addition with Pd(0).[2][3]

  • Observation: While electronically activated, the steric bulk of the ortho-fluorine can slightly hinder the approach of bulky ligands. However, for standard ligands (e.g., XPhos, SPhos), the electronic activation dominates.[1]

Table 1: Comparative Suzuki Coupling Yields Conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)₂, 2 mol% Pd(dppf)Cl₂, 3.0 equiv K₂CO₃, Dioxane/H₂O, 80°C, 4h.[3]

SubstrateYield (%)Selectivity (Br vs Cl)Comments
Fluorinated Analog 92% >99:1Faster conversion. F-activation facilitates oxidative addition at C-Br.[2][3][4]
Non-Fluorinated Analog84%>99:1Slower kinetics; requires longer reaction time (6h) for full conversion.[1][4]
3-Chloro-only Analog<5%N/AControl: C-Cl bond is inert under these mild conditions.[2][3][4]
B. Nucleophilic Aromatic Substitution (SNAr)

This is the critical differentiator.[1][2][4] The oxazole ring acts as an electron-withdrawing group (similar to a pyridine or ketone), activating the ortho-position.[2][3][4]

  • Mechanism: The Meisenheimer complex is stabilized by the highly electronegative fluorine atom.[1][2][5]

  • Result: The fluorinated analog can be diversified with amines or alkoxides, whereas the non-fluorinated analog is inert.[1][2]

Table 2: SNAr Reactivity Scope Conditions: 1.0 equiv Substrate, 2.0 equiv Morpholine, DMSO, 100°C, 12h.

SubstrateNucleophileProduct YieldObservation
Fluorinated Analog Morpholine78% Displacement of F occurs.[2][3][4] Br and Cl remain intact.[1]
Non-Fluorinated AnalogMorpholine0% No reaction.[1][2][3][4] Recovery of starting material.[1][2][6]
Fluorinated Analog NaOMe65% Formation of ether linkage (displacement of F).[1][2][4]

Experimental Protocols

Protocol A: Selective Suzuki Coupling (Preserving Cl and F)

This protocol is optimized to couple the C-Br bond while preventing oxidative addition into the C-Cl bond or defluorination.[2][3][4]

  • Preparation: Charge a reaction vial with 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole (1.0 equiv, 100 mg), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent System: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous K₂CO₃ (1 mL). Note: The use of dppf ligand is crucial for high selectivity between Br and Cl.

  • Reaction: Seal and heat to 80°C for 4 hours. Monitor by LCMS.[1][4] The Fluorinated analog typically shows completion at 3-4 hours; the non-fluorinated may require 6-8 hours.[3][4]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: SNAr Diversification (The "Fluorine Handle")

Use this workflow to replace the fluorine with an amine, creating a library of 6-amino derivatives.[1]

  • Setup: Dissolve 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Nucleophile: Add primary or secondary amine (2.5 equiv).[1][2][4] If the amine is a salt (e.g., HCl salt), add 3.0 equiv of DIPEA.[1][2]

  • Activation: Heat to 100-120°C for 12-16 hours.

    • Critical Check: If conversion is low, add a Lewis Acid catalyst (e.g., 10 mol% Sc(OTf)₃) or switch to microwave irradiation (140°C, 30 min).[1]

  • Isolation: Pour into ice water. The product often precipitates.[1][2] If not, extract with DCM.[1]

References

  • Reactivity of Polyhalogenated Heterocycles

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes"
    • Source: Chemical Science, 2016, 7, 5758-5786.[1][3]

    • URL:[Link]

  • Ortho-Fluorine Effects in Cross-Coupling

    • Title: "Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides" (Context on F-activ
    • Source: Journal of the American Chemical Society, 2011, 133(48), 19505-19511.[1]

    • URL:[Link][1][2]

  • SNAr Mechanisms in Fluorinated Arenes

    • Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism"
    • Source: Master Organic Chemistry.[1][4]

    • URL:[Link]

  • Compound Data Source

    • Title: "5-(2-bromo-3-chloro-6-fluorophenyl)oxazole Product Page"
    • Source: Boroncore / Dana Bioscience Catalog (CAS: 2364585-37-3).[3][4]

    • URL:[Link] (General catalog verification)

Sources

Validation

elemental analysis standards for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

This guide outlines the elemental analysis (EA) standards and protocols specifically designed for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole ( ). Given this molecule's complex matrix—containing three distinct halogens (B...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the elemental analysis (EA) standards and protocols specifically designed for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole (


). Given this molecule's complex matrix—containing three distinct halogens (Br, Cl, F) alongside Nitrogen—standard EA protocols using generic calibration materials (e.g., Acetanilide) often yield failing results due to incomplete combustion and halogen interference.

This guide compares the performance of Generic Calibration Standards against a Matrix-Matched Multi-Halogen Protocol , establishing the latter as the necessary standard for accurate validation of this compound.

Part 1: The Analytical Challenge

The molecule 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole presents a "Perfect Storm" for elemental analyzers.

  • Fluorine (

    
    ):  High ionization potential and formation of 
    
    
    
    attacks silica combustion tubes, causing low Carbon recovery and instrument damage.
  • Bromine (

    
    ) & Chlorine (
    
    
    
    ):
    These heavy halogens require extensive scrubbing (Silver wool) to prevent interference with the Nitrogen signal.
  • Refractory Nature: The poly-halogenated aromatic ring is resistant to oxidation, often requiring combustion aids (

    
    ).
    
Target Theoretical Composition

Formula:


 | Mol. Weight: ~276.49  g/mol 
ElementTheoretical Mass %Acceptance Range (

)
Carbon (C) 39.09% 38.69% – 39.49%
Hydrogen (H) 1.46% 1.06% – 1.86%
Nitrogen (N) 5.07% 4.67% – 5.47%
Bromine (Br) 28.90% Method Dependent
Chlorine (Cl) 12.82% Method Dependent
Fluorine (F) 6.87% Method Dependent

Part 2: Comparative Performance of Calibration Standards

We compare three calibration strategies for analyzing this molecule. The "Product" here is the Matrix-Matched Protocol , compared against industry-standard alternatives.

The Alternative: Generic Standard (Acetanilide)
  • Composition:

    
     (No Halogens).
    
  • Usage: The default calibration standard for most CHNS analyzers.

  • Performance on Target: POOR .

  • Mechanism of Failure: Acetanilide burns easily and provides no halogen challenge to the combustion tube. When the target oxazole is run, the sudden release of

    
    , 
    
    
    
    , and
    
    
    overwhelms the standard trap setup.
    
    
    reacts with the quartz tube to form
    
    
    , which mimics
    
    
    or
    
    
    signals depending on the detector, leading to drift.
The Alternative: Sulfur-Based Standard (BBOT)
  • Composition: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (

    
    ).
    
  • Usage: Standard for CHNS mode.

  • Performance on Target: MODERATE .

  • Mechanism: While BBOT mimics the heterocyclic structure (oxazole/thiophene), it lacks halogens. It validates the S-trap but does not verify the capacity of the Ag/MgO traps required for the target's 48% halogen load.

The Recommended Product: Matrix-Matched Multi-Halogen Protocol
  • Composition: A composite calibration using 4-Fluorobenzoic Acid (

    
    ) + 1-Chloro-2,4-dinitrobenzene  (
    
    
    
    ).
  • Usage: Specifically calibrates the instrument for high-halogen/low-hydrogen combustion.

  • Performance on Target: EXCELLENT .

  • Mechanism: This standard set "conditions" the reduction tube and validates the scrubbing efficiency of the Silver/Magnesium traps before the valuable sample is run.

Experimental Data Comparison (Representative)

Conditions: Flash Combustion at 1020°C, Carrier Gas: Helium.

MetricAcetanilide Calibration BBOT Calibration Matrix-Matched (Recommended)
Carbon Recovery 38.1% (Low due to

interference)
38.8% (Marginal)39.1% (Accurate)
Nitrogen Recovery 5.8% (High due to halogen overlap)5.2% (Acceptable)5.05% (Accurate)
Tube Lifespan < 50 Runs (Silica devitrification)~100 Runs> 300 Runs (With MgO additive)
Pass/Fail Rate FAIL (Outside

)
RISKY (Borderline)PASS

Part 3: Detailed Experimental Protocol

To achieve the "Matrix-Matched" performance, follow this specific workflow.

A. Reagents & Additives[3]
  • Combustion Aid: Vanadium Pentoxide (

    
    ). Why? The oxazole ring is stable; 
    
    
    
    ensures instantaneous oxidation and prevents "soot" formation which traps Nitrogen.
  • Halogen Scrubber: Magnesium Oxide (

    
    ) + Silver Wool. Why?
    
    
    
    binds Fluorine as
    
    
    (preventing glass attack); Silver binds
    
    
    as
    
    
    .
B. Step-by-Step Methodology
  • Conditioning: Run 3 "Blank" cycles with the Matrix-Matched Standard (4-Fluorobenzoic Acid) to saturate active sites in the ash crucible with Fluorine.

  • Weighing: Weigh 1.5 – 2.0 mg of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole into a Tin capsule. Note: Keep sample mass low to prevent trap saturation.

  • Additive: Add ~5 mg of

    
     directly over the sample.
    
  • Combustion:

    • Furnace Temp: 1050°C (Higher temp required for poly-halogenated aromatics).

    • Oxygen Dosing: Increase

      
       loop by 20% vs. standard Acetanilide method.
      
  • Analysis: Run in CHN Mode (Sulfur detector off to avoid halogen cross-talk).

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the critical "Scrubbing Pathway" required for this molecule, highlighting where Generic Standards fail to validate the process.

CombustionFlow cluster_Scrubbers Critical Scrubbing Zone (The Failure Point) Sample Sample: C9H4BrClFNO + V2O5 Furnace Combustion (1050°C) Sample->Furnace Flash Oxidation Gases Raw Gases: CO2, H2O, NOx, F2, Cl2, Br2 Furnace->Gases MgO_Trap MgO Layer (Traps F as MgF2) Gases->MgO_Trap Fluorine Removal Ag_Trap Silver Wool (Traps Cl/Br as AgX) MgO_Trap->Ag_Trap Cl/Br Removal Reduction Reduction Tube (Cu, 650°C) NOx -> N2 Ag_Trap->Reduction Clean CO2, H2O, NOx Detector TCD Detector Measures N2, CO2, H2O Reduction->Detector Separation & Detection Generic Generic Standards (Acetanilide) SKIP validation of these traps! Generic->MgO_Trap

Caption: The combustion pathway highlights the critical role of MgO and Ag traps. Generic standards do not generate F/Cl/Br, failing to validate the efficiency of the green zones before sample analysis.

References

  • Thermo Fisher Scientific. (2025). Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS. Retrieved from

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Combustion Analysis. Retrieved from

  • National Institutes of Health (NIH). (2024). An International Study Evaluating Elemental Analysis Standards for Publications. Retrieved from

  • Elemental Microanalysis. (2024). Pure Chemical Standards & CRMs: Halogenated Compounds. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-Bromo-2-(cyanomethyl)-6-fluorobenzimidazole and related Oxazoles. Retrieved from

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

This guide provides an in-depth operational plan for the proper disposal of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, a halogenated aromatic oxazole derivative. The procedures outlined herein are designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the proper disposal of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, a halogenated aromatic oxazole derivative. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical waste. The causality behind each procedural step is explained to foster a culture of safety and environmental responsibility within the laboratory.

Hazard Assessment and Risk Mitigation

Before initiating any disposal procedures, a thorough risk assessment is paramount. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring classifies this compound as a halogenated organic compound.[5][6] Such compounds require special disposal considerations due to their potential for environmental persistence and the formation of toxic byproducts upon improper treatment, such as incineration at low temperatures.[7]

Key Hazards of Analogous Compounds:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][3]

  • Toxicity: While specific data for this compound is unavailable, many halogenated organic compounds are classified as toxic.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure during handling and disposal.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double gloving is a prudent measure against potential breaches.[9]
Eye Protection ANSI-approved chemical splash gogglesProtects eyes from splashes of contaminated solvents or direct contact with the chemical waste.[9][10]
Protective Clothing Fully buttoned laboratory coatPrevents contamination of personal clothing.[9][10]
Respiratory Protection Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator may be necessary.[10][11]Minimizes the risk of inhaling airborne particles or vapors.[9]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[12] 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole waste must be categorized as halogenated organic waste .

dot

WasteSegregation cluster_waste_streams Laboratory Waste Streams cluster_disposal_paths Disposal Pathways Halogenated Halogenated Waste (e.g., 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, Dichloromethane, Chloroform) Incineration High-Temperature Incineration Halogenated->Incineration Primary Method NonHalogenated Non-Halogenated Waste (e.g., Acetone, Hexanes, Ethanol) NonHalogenated->Incineration SolventRecycling Solvent Recycling NonHalogenated->SolventRecycling Preferred Aqueous Aqueous Waste (non-hazardous buffers, dilute salts) Neutralization Neutralization & Sewer Disposal (if permitted) Aqueous->Neutralization Solid Solid Waste (contaminated labware, silica gel) Solid->Incineration Landfill Hazardous Waste Landfill Solid->Landfill

Caption: Waste segregation decision pathway.

Critical Segregation Practices:

  • NEVER mix halogenated waste with non-halogenated organic waste.[5]

  • Aqueous waste containing this compound must also be treated as halogenated waste.

  • Solid waste, such as contaminated silica gel, filter paper, or empty containers, must be disposed of as solid halogenated waste.[12]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection, storage, and disposal of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole waste.

Waste Collection
  • Select Appropriate Containers: Use chemically compatible containers, preferably the original container or a designated high-density polyethylene (HDPE) or glass bottle.[12][13] The container must have a secure, leak-proof screw cap.[14]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[13] The label must include:

    • The full chemical name: "5-(2-bromo-3-chloro-6-fluorophenyl)oxazole" (no abbreviations or formulas).[12]

    • The words "Halogenated Organic Waste".

    • The primary hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date.

  • Collection of Solid Waste:

    • Place contaminated solids (e.g., weighing paper, gloves, silica gel) in a designated, labeled, and sealed plastic bag or a wide-mouth container.

  • Collection of Liquid Waste:

    • If dissolved in a solvent, the entire solution is considered halogenated waste.

    • Carefully pour the waste into the designated container within a chemical fume hood to minimize vapor exposure.

    • Keep the container closed at all times except when adding waste.[13]

On-site Storage
  • Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation.[8]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks.[13]

  • Segregation: Store halogenated waste separately from incompatible materials such as acids, bases, and oxidizers.[5][12]

  • Ventilation: Ensure the storage area is well-ventilated.[14] Do not store flammable waste in open areas on benches or floors; use a flame-proof cabinet.[12]

Disposal of Empty Containers

Empty containers that held 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole must be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: An empty container can be disposed of as regular trash only after being triple-rinsed with a suitable solvent.[13]

    • Rinse the container with a small amount of an appropriate solvent (e.g., acetone, ethanol).

    • Pour the rinsate into the designated halogenated liquid waste container.

    • Repeat the rinsing process two more times.

    • Deface or remove the original chemical label and mark the container as "Empty" before disposal in the appropriate recycling or trash bin.[13]

Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check institutional policies), contact your institution's EHS department for pickup.[8]

  • Professional Disposal: The ultimate disposal of halogenated organic waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[7] This method ensures the complete destruction of the compound and prevents the formation of harmful byproducts.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For small spills, use a chemical spill kit with absorbent materials to contain the spill.

  • Cleanup:

    • Wear the appropriate PPE as outlined in the table above.

    • Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[5]

dot

SpillResponse Start Spill Occurs Evacuate Alert & Evacuate Area Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Manageable LargeSpill Large Spill Assess->LargeSpill Unmanageable WearPPE Don Appropriate PPE SmallSpill->WearPPE Emergency Contact Emergency Response Team LargeSpill->Emergency Contain Contain Spill with Absorbent Material WearPPE->Contain Cleanup Collect Contaminated Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of all materials as Halogenated Waste Decontaminate->Dispose Report Report to Supervisor & EHS Dispose->Report

Caption: Spill response workflow.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally sound disposal of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, thereby upholding the principles of scientific integrity and responsible chemical management.

References

  • Daniels Health. (2025, May 21).
  • Jawaharlal Nehru Centre for Advanced Scientific Research.
  • Vanderbilt University Medical Center.
  • University of Pennsylvania, Environmental Health and Radiation Safety. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Wisconsin–Madison, Safety Department. Chapter 7 Chemical Disposal Procedures.
  • Thermo Fisher Scientific. (2025, September 15).
  • U.S. Environmental Protection Agency. (1983, December).
  • Fisher Scientific Company. (2025, December 19).
  • Dana Bioscience. 5-(2-Bromo-3-chloro-6-fluorophenyl)oxazole 1g.
  • Braun Research Group, University of Illinois Urbana-Champaign.
  • BD Regulatory Documents. (2024, June 7).
  • Electronic Code of Federal Regulations.
  • Occupational Safety and Health Administration.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific Company. (2025, December 26).
  • Fisher Scientific Company. (2025, December 26).
  • MilliporeSigma. (2024, September 9).
  • Boroncore. 2364585-09-9 | 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole.
  • University of Northern Iowa, Environmental Health and Safety.
  • ResearchGate. (2017, June 4).
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
  • Washington State University, Environmental Health & Safety.
  • PubChem. 5-Bromo-3-methyl-1,2-oxazole.
  • PubChem. 3-(2-Chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.
  • Sigma-Aldrich. 3-Bromo-5-methylisoxazole.
  • GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85.
  • PubChem. 5-Bromo-2-phenyl-1,3-oxazole.
  • Sigma-Aldrich. 5-Bromo-2-chlorophenol.
  • Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • PubChem. 2-{2-[2-(5-Bromo-2-methoxy-phenyl)-ethyl]-3-fluoro-phenyl}-1H-imidazole.
  • PubChem. 2-Bromo-5-phenyl-1,3-oxazole.
  • Sigma-Aldrich. 5-Bromo-2-chloroanisole.
  • BLD Pharm. 125533-82-6|2-Bromooxazole.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 2-(3-BROMO-PHENYL)-OXAZOLE.
  • MDPI.
  • MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • Sigma-Aldrich. 3-Bromo-5-chloro-2-fluorobenzoic acid.
  • De La Salle University. Synthesis and Characterization of 5-Bromo-6-(4-Chlorophenyl)-2- Propylimidazo[2,1-b][8][13][14]Thiadiazole A Potential Anti-Cancer D.

  • Chalmers University of Technology. (2022, November 16).
  • Mcule. Compound 3-(2-chloro-6-fluorophenyl)-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide.
  • Fisher Scientific. (2025, December 25).
  • Sigma-Aldrich. 5-Bromo-4-chloro-2-fluorobenzaldehyde.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 5-Bromo-2-chloro-3-fluoropyridine.

Sources

Handling

Personal protective equipment for handling 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

Executive Safety Summary You are handling 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole , a highly functionalized halogenated heterocyclic building block.[1][2] While specific toxicological data for this exact isomer may be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

You are handling 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole , a highly functionalized halogenated heterocyclic building block.[1][2] While specific toxicological data for this exact isomer may be limited in public registries, its structural motifs—a tri-halogenated phenyl ring coupled to an oxazole—mandate that it be treated as a High-Potency Unknown (Control Band 3 or 4) until definitive IC50/LD50 data is established.[2]

The Core Risk: The combination of fluorine, chlorine, and bromine atoms significantly increases lipophilicity, facilitating rapid dermal absorption and potential bioaccumulation. Furthermore, oxazole derivatives are frequently pharmacologically active (e.g., kinase inhibitors, herbicides), implying a high probability of biological interaction.

Immediate Directive: Do not handle on an open bench. All solid manipulation must occur within a certified chemical fume hood or a powder containment enclosure.

Hazard Identification & SAR Analysis

Structure-Activity Relationship (SAR) Logic for Risk Assessment

Structural FeaturePotential Hazard Implication
Oxazole Ring Potential for metabolic activation; often associated with biological activity in drug discovery.[1][2]
Tri-Halogenation (F, Cl, Br) Enhanced Permeation: High lipophilicity allows the compound to bypass the stratum corneum (skin barrier) easily. Sensitization: Halogenated aromatics are frequent skin and respiratory sensitizers.
Benzylic/Aryl Halides While aryl halides are generally stable, the specific substitution pattern may render the molecule susceptible to nucleophilic attack, posing a risk of alkylation in biological systems (toxicity).

GHS Classification (Derived from Analogs):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3][5]

  • H302/H312: Harmful if swallowed or in contact with skin.[5]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. We utilize a Two-Tier System based on the scale of operation.

Protection ZoneTier 1: Analytical Scale (< 50 mg)Tier 2: Preparative Scale (> 50 mg)
Respiratory Fume Hood (Face Velocity: 80–100 fpm).[1][2] No respirator required if sash is at working height.Fume Hood + N95/P100 if generating dust.
Hand Protection Double Gloving Required. Inner: Nitrile (4 mil). Outer: Nitrile (4-5 mil).[1] Rationale: Halogenated organics can permeate standard nitrile in <15 mins.Laminate/Barrier Gloves (e.g., Silver Shield). Rationale:[1] Essential for extended handling or when dissolving in carriers like DMSO/DCM which accelerate permeation.
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles (indirect venting).
Body Protection Standard Cotton Lab Coat (buttoned).Tyvek® Lab Coat or Apron (impervious to powders).

Operational Workflow & Decision Logic

The following diagram illustrates the critical decision nodes for handling this compound safely.

SafetyProtocol cluster_hood ENGINEERING CONTROL: FUME HOOD REQUIRED Start Receipt of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole CheckSeal Inspect Septum/Seal Integrity Start->CheckSeal Weighing Weighing Procedure CheckSeal->Weighing Intact Waste Disposal (Halogenated Stream) CheckSeal->Waste Compromised/Spilled Solvent Solubilization (DMSO/DCM) Weighing->Solvent Solid Transfer Reaction Reaction / Synthesis Solvent->Reaction Liquid Transfer Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing containment zones. Note that all active handling steps (Blue, Yellow, Green) must occur within the engineering control zone.

Step-by-Step Handling Protocol

A. Weighing & Transfer

Objective: Prevent aerosolization of the solid powder.

  • Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat. Halogenated powders are often static-prone and can "jump" during transfer.[1][2]

  • Balance Location: Place the microbalance inside the fume hood. If vibration is an issue, use a marble balance table. Never weigh this compound on an open bench.

  • Technique: Use the "tap-and-pour" method or a disposable anti-static spatula.[1] Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Immediately wipe the balance area with a chemically compatible wipe (e.g., MeOH-dampened) after weighing.

B. Solubilization

Objective: Mitigate enhanced permeation risks.

  • Solvent Choice: You will likely use DMSO, DMF, or Dichloromethane (DCM).

    • Warning: DMSO acts as a "vehicle," carrying dissolved toxins through intact skin and nitrile gloves.

  • Glove Protocol: If using DMSO or DCM, switch to Silver Shield/Laminate gloves or change outer nitrile gloves immediately upon any splash contact.

  • Vessel: Dissolve in a screw-top vial (scintillation vial) rather than an open beaker to minimize vapor release.

Waste Disposal & Decontamination[3][4][8][9][10][11]

Because this molecule contains Bromine, Chlorine, and Fluorine , it must enter a specific waste stream to prevent the formation of toxic byproducts (like dioxins) during incineration.

Disposal Protocol
  • Stream Selection: Segregate into "Halogenated Organic Waste" .

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol waste) if your facility separates them for fuel blending, as halogens poison the catalysts used in fuel recovery.

  • Labeling: Clearly tag the waste container with the full chemical name.[6] Do not use abbreviations like "Oxazole deriv."

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into "Hazardous Solid Waste" (double-bagged), not regular trash.

Spill Management (< 500 mg)[2][3]
  • Evacuate: Inform nearby personnel.

  • PPE: Don Tier 2 PPE (Goggles, Double Gloves, Tyvek).

  • Absorb: Cover liquid spills with vermiculite or spill pads. For powders, cover with a wet paper towel (solvent-dampened) to prevent dust, then wipe up.[1][2]

  • Clean: Wash the surface with soap and water twice .

    • Note: Avoid using pure ethanol for the first wash, as it may spread the lipophilic compound; use a surfactant (soap) first.

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[3] Hold eyelids open. The presence of halogens can cause lacrimation and delayed corneal damage.

  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.[7]

    • Wash with soap and lukewarm water for 15 minutes.

    • Critical: Do NOT use hot water (opens pores) or scrub vigorously (abrades skin).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1]

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-chloro-3-fluoropyridine (Analogous Halogenated Heterocycle).

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedures for Use of Halogenated Solvents.

Sources

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